molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1285317
CAS No.: 916256-65-0
M. Wt: 212.05 g/mol
InChI Key: JUWPPXBKRXAJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580565
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-65-0
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 916256-65-0

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and potential biological applications, with a focus on its role as a scaffold for kinase inhibitors.

Chemical Properties and Data

Quantitative data for this compound and its closely related derivatives are summarized below.

PropertyValueSource
CAS Number 916256-65-0N/A
Molecular Formula C₈H₆BrN₃N/A
Molecular Weight 224.06 g/mol N/A
Appearance Yellow solid[1]ChemicalBook[1]

Synthesis and Experimental Protocols

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold, and several synthetic strategies have been developed for its construction, including cyclization, condensation, and three-component reactions.[3]

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent. This approach allows for the introduction of various substituents on the resulting bicyclic system. Microwave-assisted synthesis has been shown to be an effective green chemistry approach for these transformations.

Experimental Workflow: General Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product aminopyrazole 3-Aminopyrazole Derivative conditions Solvent (e.g., Acetic Acid) Heat or Microwave Irradiation aminopyrazole->conditions dicarbonyl β-Dicarbonyl Compound dicarbonyl->conditions product Pyrazolo[1,5-a]pyrimidine conditions->product G Start 6-Bromo-2-methyl- pyrazolo[1,5-a]pyrimidine Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Reagent Aryl/Heteroaryl Boronic Acid Reagent->Catalyst Product 6-Aryl/Heteroaryl-2-methyl- pyrazolo[1,5-a]pyrimidine Catalyst->Product Base Base (e.g., K₃PO₄) Base->Catalyst G cluster_pathway Kinase Signaling Cascade Kinase Protein Kinase (e.g., CDK, Trk, Pim-1) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

References

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine for Drug Discovery Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of this compound, a key heterocyclic intermediate in the development of novel therapeutics. The information is tailored for researchers, chemists, and drug development scientists.

Core Chemical Properties

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory applications.[1][2] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueReference(s)
CAS Number 916256-65-0[3]
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [4]
Appearance Yellow Solid[3]
Melting Point 137-138 °C[4][5]
Density (Predicted) 1.76 ± 0.1 g/cm³[4]
Solubility (DMSO) 0.47 mg/mL[2]
Spectral Data
  • ¹H NMR: Protons on the pyrimidine and pyrazole rings are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). The methyl group at the 2-position would present as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methyl carbon would appear significantly upfield.

Experimental Protocols: Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][6] The following is a representative protocol for the synthesis of this compound.

Synthesis of this compound

Reaction Scheme: 3-methyl-1H-pyrazol-5-amine + 2-bromomalonaldehyde → this compound

Materials and Reagents:

  • 3-methyl-1H-pyrazol-5-amine

  • 2-Bromomalonaldehyde

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol. Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid to facilitate the reaction.

  • Reagent Addition: To the stirred solution, add 2-bromomalonaldehyde (1.0-1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate may form as the reaction proceeds.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be isolated by filtration and washed with cold ethanol.

  • Extraction: If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent in vacuo. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a yellow solid.[3]

Reactivity and Synthetic Utility

The primary utility of this compound in drug discovery lies in the reactivity of its C6-bromo substituent. This position is electronically suitable for various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The bromo-substituent at the 6-position can be efficiently coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce new aromatic systems.[7][8] This is a key strategy for exploring how different substituents at this position impact biological activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[9] This reaction enables the introduction of various primary and secondary amines at the 6-position, providing access to a diverse set of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives.[10] These derivatives are often crucial for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of this compound as a key intermediate in a typical drug discovery workflow, leading to diverse derivatives for biological screening.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_coupling Parallel Diversification (Cross-Coupling) cluster_products Derivative Libraries for Screening aminopyrazole 3-Methyl-1H-pyrazol-5-amine core_compound This compound aminopyrazole->core_compound Condensation (e.g., EtOH, H⁺) bromomalon 2-Bromomalonaldehyde bromomalon->core_compound Condensation (e.g., EtOH, H⁺) suzuki_product 6-Aryl Derivatives core_compound->suzuki_product Suzuki-Miyaura Coupling (Pd Catalyst) buchwald_product 6-Amino Derivatives core_compound->buchwald_product Buchwald-Hartwig Amination (Pd Catalyst) boronic_acid Ar-B(OH)₂ (Boronic Acids) boronic_acid->suzuki_product amine R₂NH (Amines) amine->buchwald_product

Caption: Synthetic workflow using the target compound for library generation.

References

An In-depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. The information is intended for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The bromine atom at the 6-position and the methyl group at the 2-position are key structural features that influence its physicochemical properties and biological activity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 916256-65-0[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Yellow solid[2]
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established in the literature, typically involving the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[3][4] For this compound, the key starting materials are 5-amino-3-methylpyrazole and a suitable 2-bromo-β-dicarbonyl synthon.

General Synthetic Pathway

A plausible and commonly employed synthetic route is the reaction of 5-amino-3-methylpyrazole with a 2-bromo-1,1-dialkoxyethane or a similar reactive species like 2-bromomalonaldehyde.[5]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-amino-3-methylpyrazole 5-amino-3-methylpyrazole Cyclocondensation Cyclocondensation 5-amino-3-methylpyrazole->Cyclocondensation 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from established procedures for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives and should be optimized for the specific target compound.

Materials:

  • 5-amino-3-methylpyrazole

  • 2-bromo-1,1-diethoxyethane (or 2-bromomalonaldehyde)

  • p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methylpyrazole (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add 2-bromo-1,1-diethoxyethane (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3H-CH₃
~6.5s1HH-3
~8.5d1HH-5
~8.7d1HH-7

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~15-CH₃
~105C-3
~110C-6
~140C-5
~145C-7
~150C-2
~155C-3a
~160C-8a

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Various derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Casein Kinase 2 (CK2).[5][6][7]

While specific biological data for this compound is not yet published, its structural similarity to known kinase inhibitors suggests it may also target these or other related enzymes. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.

Potential Kinase Signaling Pathway Involvement

Based on the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, this compound could potentially modulate signaling pathways involved in cell cycle progression, apoptosis, and proliferation.

G cluster_0 Potential Kinase Targets cluster_1 Cellular Processes This compound This compound CDKs CDKs This compound->CDKs Inhibition Pim-1 Pim-1 This compound->Pim-1 Inhibition CK2 CK2 This compound->CK2 Inhibition Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Apoptosis Apoptosis Pim-1->Apoptosis Proliferation Proliferation CK2->Proliferation

Figure 3: Potential kinase targets and downstream cellular processes.

Experimental Protocol for Kinase Inhibition Assay

To evaluate the biological activity of this compound, a standard in vitro kinase inhibition assay can be performed.

Principle: The assay measures the ability of the compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, Pim-1, CK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a heterocyclic compound with a scaffold known for its kinase inhibitory properties. While specific experimental data for this particular derivative is limited, this guide provides a comprehensive overview of its structure, a plausible synthetic route, and a framework for evaluating its biological activity. Further research is warranted to fully characterize this compound and explore its potential as a lead for the development of novel kinase inhibitors.

References

An In-depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This family of compounds has garnered significant attention in medicinal chemistry due to its versatile biological activities, serving as a scaffold for the development of potent kinase inhibitors for therapeutic applications, particularly in oncology.[1][2]

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. The molecular formula is C₇H₆BrN₃, and its calculated molecular weight is 212.05 g/mol .

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
IUPAC Name This compound
CAS Number 916256-65-0
Canonical SMILES CC1=NC2=C(C=C(Br)C=N2)N=C1

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established process, typically involving the cyclocondensation of a 3-amino-pyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] Modifications at various positions allow for the creation of a diverse library of derivatives.

General Synthesis Protocol for Pyrazolo[1,5-a]pyrimidines

A common synthetic route involves the reaction of a substituted 5-aminopyrazole with a suitable dicarbonyl compound or equivalent. For instance, the synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been achieved by reacting 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde under microwave conditions in the presence of a base.[3]

Experimental Protocol Example: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate [3]

  • Reactant Preparation: Prepare a mixture of 5-amino-1H-pyrazole-4-carboxylate and a suitable solvent.

  • Addition of Second Reactant: Add 2-Bromo-malonaldehyde (1.16g, 0.0077mol) to the mixture.

  • Reaction Conditions: The reaction is conducted in a basic medium (e.g., Conc. hydrochloride, Ethanol, Water, or Pyridine) under microwave irradiation at 110°C.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the solid crude product is washed with ethanol and filtered to yield the final product, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, as a yellow solid.

G cluster_workflow General Synthesis Workflow start Start: Prepare Reactants (5-Aminopyrazole Derivative) add_reagent Add Second Reactant (e.g., 2-Bromo-malonaldehyde) start->add_reagent reaction Microwave Irradiation (110°C, Basic Conditions) add_reagent->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Wash with Ethanol, Filter) monitor->workup Complete product Final Product (6-Bromo-pyrazolo[1,5-a]pyrimidine Derivative) workup->product

A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activity and Therapeutic Potential

Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] They are particularly prominent as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1]

Kinase Inhibitory Activity

This scaffold has been successfully utilized to develop potent and selective inhibitors for several kinase families:

  • Pim Kinases: Derivatives have shown strong inhibitory activity against Pim-1, a serine/threonine kinase involved in cancer cell survival and proliferation.[4][5]

  • PI3Kδ: Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key component in inflammatory and autoimmune diseases.[6]

  • Cyclin-Dependent Kinases (CDKs): Certain compounds from this class are potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9, which are central to cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and antitumor effects.[7]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is a core component of several approved and clinical-stage Trk inhibitors used to treat cancers harboring NTRK gene fusions.[8]

The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine compounds against various kinases.

Compound ClassTarget KinaseIC₅₀ ValueReference
Benzimidazole DerivativesPI3Kδ0.47 µM[6]
3,5-disubstituted derivativePim-127 nM[4]
Compound 4k (BS-194)CDK23 nM[7]
Compound 4k (BS-194)CDK990 nM[7]
Picolinamide derivativeTrkA1.7 nM[8]
Downstream Signaling Pathways

The inhibition of kinases like Trk by pyrazolo[1,5-a]pyrimidine-based drugs directly impacts critical downstream signaling pathways that control cell survival, proliferation, and differentiation. The diagram below illustrates the interruption of the RAS-MAPK and PI3K-AKT pathways following Trk inhibition.

G cluster_pathway Trk Signaling Pathway Inhibition cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway trk Trk Receptor ras RAS trk->ras pi3k PI3K trk->pi3k inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->trk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt survival Neuronal Survival & Differentiation akt->survival

Inhibition of Trk receptor by a pyrazolo[1,5-a]pyrimidine derivative blocks downstream signaling.

Conclusion

This compound is a representative member of a therapeutically important class of N-heterocyclic compounds. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective inhibitors for various clinically relevant protein kinases. Further research into this scaffold holds significant promise for the discovery of novel therapeutics for cancer and other diseases.

References

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, including kinase inhibition.[1][2] This document details established synthetic strategies, experimental protocols, and relevant chemical data to support research and development in this area.

Core Synthesis Strategies

The synthesis of this compound can be approached via two principal pathways:

  • Direct Cyclocondensation (Strategy A): This one-step method involves the reaction of a pyrazole precursor with a brominated 1,3-bielectrophilic reagent to directly form the target molecule.

  • Two-Step Synthesis via Core Formation and Subsequent Bromination (Strategy B): This approach first involves the synthesis of the 2-methylpyrazolo[1,5-a]pyrimidine core, followed by electrophilic bromination to introduce the bromine atom at the 6-position.

The foundational starting material for both pathways is 3-amino-5-methylpyrazole (also known as 5-amino-3-methylpyrazole due to tautomerism).[3][4]

Strategy A: Direct Cyclocondensation Pathway

This pathway offers an efficient, one-pot synthesis by constructing the brominated heterocyclic system directly. The core of this strategy is the cyclocondensation reaction between 3-amino-5-methylpyrazole and a suitable brominated 1,3-dicarbonyl equivalent.

Logical Relationship Diagram (Strategy A)

G A 3-Amino-5-methylpyrazole C Cyclocondensation (Acid Catalysis, e.g., TsOH) A->C B 2-Bromo-1,3-bielectrophile (e.g., 2-Bromomalondialdehyde) B->C D This compound C->D

Caption: Direct cyclocondensation workflow for synthesis.

Experimental Protocol (Strategy A)

This protocol is based on a reported procedure for the synthesis of this compound, with interpretation of the probable reagents.[5]

Reaction:

  • 3-amino-5-methylpyrazole + 2-bromomalondialdehyde → this compound

Materials:

  • 3-Amino-5-methylpyrazole

  • 2-Bromomalondialdehyde (or a stable equivalent like 2-bromo-1,1,3,3-tetramethoxypropane)

  • p-Toluenesulfonic acid (TsOH)

  • Diethyl ether (anhydrous)

  • Ethanol

Procedure:

  • To a stirred solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous diethyl ether (approx. 20 mL per gram of aminopyrazole), add 2-bromomalondialdehyde (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.05 eq).

  • Heat the reaction mixture to reflux (or to 80°C if in a sealed vessel, as per the reference) and maintain for 2-4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Wash the resulting crude solid with cold ethanol and collect the product by filtration.

  • Dry the filtered solid, a yellow product, under vacuum.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.

Strategy B: Two-Step Synthesis Pathway

Experimental Workflow Diagram (Strategy B)

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination A 3-Amino-5-methylpyrazole + Malondialdehyde B Cyclocondensation (Acidic Conditions) A->B C 2-Methylpyrazolo[1,5-a]pyrimidine B->C D Brominating Agent (e.g., DBDMH, NBS) C->D E This compound D->E

Caption: Two-step synthesis via core formation and bromination.

Experimental Protocols (Strategy B)

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-dicarbonyls.[6][7]

Reaction:

  • 3-amino-5-methylpyrazole + Malondialdehyde → 2-methylpyrazolo[1,5-a]pyrimidine

Materials:

  • 3-Amino-5-methylpyrazole

  • Malondialdehyde (or its bis(diethyl acetal), 1,1,3,3-tetraethoxypropane)

  • Glacial Acetic Acid or Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve 3-amino-5-methylpyrazole (1.0 eq) in a mixture of ethanol and glacial acetic acid (or aqueous HCl).

  • Add 1,1,3,3-tetraethoxypropane (1.1 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methylpyrazolo[1,5-a]pyrimidine.

Step 2: Bromination of 2-Methylpyrazolo[1,5-a]pyrimidine

This protocol is based on general methods for the bromination of N-heterocyclic compounds.[8]

Reaction:

  • 2-methylpyrazolo[1,5-a]pyrimidine + Brominating Agent → this compound

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve 2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in an aprotic solvent such as dichloromethane or acetonitrile.

  • Add the brominating agent (DBDMH, ~0.55 eq, or NBS, 1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

While specific yield and characterization data for the direct synthesis of this compound are not extensively detailed in the literature, data from closely related analogs provide a reasonable expectation of outcomes.

Synthesis Step/AnalogReagentsTypical YieldReference(s)
Strategy A Analog
3-Bromo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine3-Amino-5-methylpyrazole, Enaminone, NaBr, K₂S₂O₈75-95%[1]
Strategy B Analogs
Step 1: 7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines3-Amino-5-methylpyrazole, β-enaminone67-93%[9]
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidine derivativePyrazolo[1,5-a]pyrimidine core, Brominating agentNot specified[8]
Bromination of Uridine (heterocycle analog)Uridine derivative, DBDMH~95%

Physicochemical Properties (Predicted & Observed for Analogs):

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
This compoundC₇H₆BrN₃212.05 g/mol Yellow SolidNot reported
7-(p-tolyl)-2-methylpyrazolo[1,5-a]pyrimidineC₁₄H₁₃N₃223.28 g/mol -112-114
3-Bromo-7-phenyl-2-methylpyrazolo[1,5-a]pyrimidineC₁₃H₁₀BrN₃288.15 g/mol Yellow Solid110-112

References

In-Depth Technical Guide: Solubility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to a class of molecules that has garnered significant attention in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a core structural motif in numerous kinase inhibitors, demonstrating a wide range of biological activities. Understanding the solubility of this specific derivative is critical for its potential application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and efficacy. This technical guide provides a comprehensive overview of the available solubility information, relevant biological context, and detailed experimental protocols for its determination.

Chemical Profile

  • IUPAC Name: this compound

  • CAS Number: 916256-65-0

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Appearance: Typically a yellow solid.[1]

Solubility Profile

Table 1: Estimated and Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsEstimated SolubilityRationale / Notes
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Very LowThe pyrazolo[1,5-a]pyrimidine core is largely hydrophobic. While the nitrogen atoms can participate in hydrogen bonding, the overall structure is not conducive to high aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighThese solvents are generally effective at dissolving a wide range of organic compounds, including heterocyclic structures like pyrazolo[1,5-a]pyrimidines.
Polar Protic Methanol, EthanolModerateThe ability to act as hydrogen bond donors and acceptors allows for reasonable solvation of the molecule.
Non-Polar Hexane, TolueneVery LowThe polarity of the pyrazolo[1,5-a]pyrimidine core, due to the nitrogen atoms, limits its solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of polarity that can effectively solvate the compound.

Biological Context: A Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy. Derivatives of this core structure have been shown to target a variety of kinases, playing crucial roles in cellular signaling pathways.

One of the most prominent targets for pyrazolo[1,5-a]pyrimidine-based inhibitors is the family of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC).[2][3] These kinases are involved in neuronal development and function, and their aberrant activation through genetic fusions is a driver in a variety of cancers. The general signaling pathway initiated by Trk activation is depicted below.

TRK_Signaling_Pathway cluster_nucleus Nucleus TRK Trk Receptor RAS RAS PI3K PI3K TRK->PI3K Activates PLCG PLCγ TRK->PLCG Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Survival, Proliferation, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK Inhibits Autophosphorylation

Caption: Tropomyosin Receptor Kinase (Trk) Signaling Pathway.

Other kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives include Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Pim kinases, highlighting the versatility of this scaffold in cancer drug discovery.[4][5][6]

Experimental Protocols for Solubility Determination

While no specific experimental data for this compound is published, the following are established and reliable methods for determining the solubility of solid, sparingly soluble compounds in drug discovery.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is considered the "gold standard."

Objective: To determine the concentration of a saturated solution of the test compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method. Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of the compound in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow A Add excess solid compound to known volume of solvent B Equilibrate with agitation (24-48h at constant temp.) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw clear supernatant and dilute C->D E Quantify concentration via calibrated HPLC D->E F Calculate thermodynamic solubility E->F

Caption: Thermodynamic Solubility Determination Workflow.
Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Materials:

  • 10-20 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (UV-transparent if using a plate reader)

  • Multi-channel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add small volumes of the concentrated DMSO stock solution of the compound to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the absorbance or turbidity of each well using a plate reader. The point at which the absorbance/turbidity increases significantly indicates precipitation.

  • Data Analysis: The highest concentration of the compound that remains in solution (i.e., before precipitation occurs) is reported as the kinetic solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its structural class suggests low aqueous solubility, a critical consideration for its development as a potential therapeutic agent. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting oncogenic pathways like Trk signaling. The experimental protocols outlined in this guide provide robust and standardized methods for researchers to determine the precise solubility of this compound, a necessary step in advancing its study from the laboratory to potential clinical applications.

References

Spectroscopic Profile of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also outlines comprehensive experimental protocols for the acquisition of such data.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry data for this compound. These predictions are derived from spectral data of similar pyrazolo[1,5-a]pyrimidine scaffolds and related brominated heterocyclic systems.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.50s2-CH₃
~6.70dH-3
~8.50dH-5
~8.80sH-7

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 2-3 Hz for the H-3/H-5 coupling.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~15.02-CH₃
~105.0C-3
~110.0C-6 (C-Br)
~140.0C-3a
~145.0C-5
~150.0C-7
~160.0C-2

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrum for this compound

m/z (amu)Relative Intensity (%)Assignment
225/227~100[M]⁺ (Molecular ion, bromine isotopes)
146Moderate[M - Br]⁺
119Moderate[M - Br - HCN]⁺

Ionization Mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

A common route for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-pyrazole derivative with a β-dicarbonyl compound or its equivalent. For this compound, a potential synthesis could involve the reaction of 3-amino-5-methylpyrazole with a brominated 1,3-dicarbonyl compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the instrument via a direct insertion probe or GC inlet.

EI-MS Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: 50-500 amu.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (EI or ESI) Purification->MS_Analysis NMR_Processing NMR Data Processing NMR_Analysis->NMR_Processing MS_Processing MS Data Processing MS_Analysis->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: General workflow for synthesis and spectral analysis.

In-Depth Technical Guide: Safety and Handling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyValueSource
CAS Number 916256-65-0[1][2]
Molecular Formula C₇H₆BrN₃ChemicalBook
Molecular Weight 212.05 g/mol ChemicalBook
Appearance Yellow solid[2]
Purity Typically ≥99%[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation and potential respiratory irritation.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Source: ChemicalBook Safety Data Sheet[1]

Precautionary Measures

A summary of key precautionary statements is provided below.

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Source: ChemicalBook Safety Data Sheet, Fisher Scientific Safety Data Sheet[1][3]

Toxicological Information

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its irritant properties, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the solid form to avoid dust inhalation.[4]

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Generalized Synthesis Protocol

While a detailed, step-by-step protocol for the synthesis of this compound is not available, a general method can be inferred from the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives. A brief reported preparation involves reacting a compound feedstock with 2-bromomethyl etheraldehyde and TsOH in ether at 80°C for 2 hours.[2] A more general and common approach for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a similar 1,3-bielectrophile.

Example of a generalized workflow for synthesis:

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation cluster_purification Work-up & Purification 3-Aminopyrazole_derivative 3-Aminopyrazole derivative Cyclocondensation Cyclocondensation (Basic or Acidic conditions, Microwave irradiation may be used) 3-Aminopyrazole_derivative->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile (e.g., 2-Bromo-malonaldehyde) 1,3-Bielectrophile->Cyclocondensation Pyrazolo_pyrimidine_core Pyrazolo[1,5-a]pyrimidine core formation Cyclocondensation->Pyrazolo_pyrimidine_core Quenching Quenching with water Pyrazolo_pyrimidine_core->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying of organic phase Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Crystallization, Chromatography) Concentration->Purification PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream leads to mTORC2->Akt activates Cell Survival &\nProliferation Cell Survival & Proliferation Downstream->Cell Survival &\nProliferation Pyrazolo_pyrimidine 6-Bromo-2-methyl- pyrazolo[1,5-a]pyrimidine (and derivatives) Pyrazolo_pyrimidine->PI3K inhibits TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_dimer TLR4 Homodimer LPS->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Inflammatory\nResponse Inflammatory Response NFkB->Inflammatory\nResponse Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo_pyrimidine->TLR4_dimer inhibits homodimerization

References

The Rise of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Their Discovery as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile core for the development of potent and selective kinase inhibitors. The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, detailing their synthesis, structure-activity relationships (SAR), and the experimental protocols used to characterize their activity.

Core Synthesis Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner. Various synthetic methodologies have been developed to efficiently access a diverse range of substituted pyrazolo[1,5-a]pyrimidines.

General Synthetic Workflow

A general and widely adopted approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent, leading to the formation of the fused pyrimidine ring. This strategy allows for the introduction of substituents at various positions, enabling the exploration of structure-activity relationships.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product start1 3-Aminopyrazole Derivative process Cyclocondensation Reaction start1->process start2 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) start2->process product Pyrazolo[1,5-a]pyrimidine Core process->product

A general workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. This data is crucial for understanding the potency and selectivity of these inhibitors.

Table 1: Inhibitory Activity against Tropomyosin Receptor Kinases (Trks)

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Reference
Larotrectinib5114[1](--INVALID-LINK--)
Entrectinib1.70.10.1[1](--INVALID-LINK--)
Compound 81.7--[2](--INVALID-LINK--)
Compound 91.7--[2](--INVALID-LINK--)
Compound 280.170.070.07[2](--INVALID-LINK--)
Compound 321.93.12.3[3](--INVALID-LINK--)
Compound 333.25.53.3[3](--INVALID-LINK--)
Compound 341.84.12.3[3](--INVALID-LINK--)
Compound 352.53.12.6[3](--INVALID-LINK--)
Compound 361.42.41.9[3](--INVALID-LINK--)

Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

CompoundCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
BS-194 (4k)3033025090[4](--INVALID-LINK----INVALID-LINK--
Compound 6d-550---[5](--INVALID-LINK--)
Compound 6k-----[5](--INVALID-LINK--)
Compound 6m-----[5](--INVALID-LINK--)
Compound 6p-670---[5](--INVALID-LINK--)
Compound 6r-----[5](--INVALID-LINK--)
Compound 6s-450---[5](--INVALID-LINK--)
Compound 6t-90---[5](--INVALID-LINK--)
Compound 11g-220---[5](--INVALID-LINK--)

Table 3: Inhibitory Activity against Pim Kinases

CompoundPim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)Reference
Compound 4d0.61-[6](--INVALID-LINK--)
Compound 5d0.54-[6](--INVALID-LINK--)
Compound 9a0.68-[6](--INVALID-LINK--)
Quercetin (control)0.91-[6](--INVALID-LINK--)

Table 4: Inhibitory Activity against Other Kinases

CompoundTarget KinaseIC₅₀ (µM)Reference
CPL302415 (6)PI3Kδ0.018[7](--INVALID-LINK--)
Aza-chromone derivativeSrc15.8[8](--INVALID-LINK--)
Compound 34FGFR10.0006[9](--INVALID-LINK--)
Compound 34FGFR20.0013[9](--INVALID-LINK--)
Compound 34FGFR30.0041[9](--INVALID-LINK--)
Compound 34FGFR40.0193[9](--INVALID-LINK--)

Key Signaling Pathways and Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based inhibitors primarily act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[10][11]

Trk Signaling Pathway Inhibition

Larotrectinib, a prominent pyrazolo[1,5-a]pyrimidine-based Trk inhibitor, effectively blocks the constitutive activation of Trk fusion proteins. This inhibition disrupts downstream signaling through the Ras-Raf-MEK-ERK, PI3K-Akt-mTOR, and PLCγ pathways, which are critical for tumor cell growth and survival.[12][13][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Fusion Protein Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->Proliferation Inhibitor Larotrectinib (Pyrazolo[1,5-a]pyrimidine) Inhibitor->Trk

Inhibition of Trk fusion protein signaling by Larotrectinib.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and characterization of novel kinase inhibitors.

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This protocol describes a two-step synthesis involving the formation of a β-enaminone intermediate followed by cyclocondensation.[15]

Step 1: Synthesis of β-enaminones

  • In a solvent-free microwave-safe vessel, combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Irradiate the mixture with microwaves at 160 °C for 15 minutes.

  • Upon completion, the reaction typically yields the corresponding β-enaminone in high yields (83–97%).

Step 2: Cyclocondensation

  • React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine.

  • The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different substrates.

  • The product, a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine, can be purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct and efficient synthesis of 3-halogenated pyrazolo[1,5-a]pyrimidines.[16][17]

  • In a microwave-safe vessel, combine an aminopyrazole, an enaminone (or chalcone), and a sodium halide.

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈).[5]

  • Subject the mixture to microwave irradiation to facilitate the one-pot cyclization and oxidative halogenation reaction.

  • Typical reaction conditions involve heating to 180 °C for 2 minutes under microwave irradiation.[16][17]

  • After the initial reaction, the vessel is cooled, and an N-halosuccinimide in a suitable solvent (e.g., 1,2-dichloroethane) is added and stirred at room temperature for approximately 20 minutes to complete the halogenation.[16][17]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ values of pyrazolo[1,5-a]pyrimidine inhibitors.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrazolo[1,5-a]pyrimidines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate in kinase assay buffer) to each well to initiate the reaction.

    • Add 5 µL of a 2X ATP solution to start the kinase reaction.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrazolo[1,5-a]pyrimidines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 5: Western Blot Analysis of Phosphorylated Proteins

This protocol is used to assess the effect of pyrazolo[1,5-a]pyrimidine inhibitors on the phosphorylation status of downstream target proteins in a signaling pathway.[4][18][19][20]

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and time points. Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK) to confirm equal loading.

G cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection A Cell Treatment with Inhibitor B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer to Membrane) D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody (Phospho-specific) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I

A typical workflow for Western blot analysis of phosphorylated proteins.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The in-depth understanding of the underlying biology of kinase signaling pathways, coupled with robust and reproducible experimental protocols, will undoubtedly lead to the discovery of new and effective therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine and its subsequent derivatization. This heterocyclic scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, particularly targeting Pim-1 kinase, which is implicated in various cancers.[1] The protocols outlined below detail the necessary steps for the synthesis, purification, and characterization of these compounds, as well as methods for their further functionalization.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets, including protein kinases.[2][3] The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The 2-methyl substituent on the pyrazolo[1,5-a]pyrimidine core can influence the compound's potency and selectivity for its biological target.

Synthesis of this compound

The synthesis of the target compound, this compound, is typically achieved through a two-step process: the synthesis of the 5-amino-3-methylpyrazole precursor followed by a cyclocondensation reaction with a suitable three-carbon building block.

Part 1: Synthesis of 5-Amino-3-methylpyrazole

The precursor, 5-amino-3-methylpyrazole, can be synthesized via the reaction of ethyl cyanoacetate and hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-methylpyrazole as a white to off-white solid.

Part 2: Synthesis of this compound

The target compound is synthesized through the cyclocondensation of 5-amino-3-methylpyrazole with 2-bromo-malonaldehyde. A related microwave-assisted method has been reported for a similar structure, suggesting this approach could be optimized for rapid synthesis.[5]

Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vial, add 5-amino-3-methylpyrazole (1.0 eq), 2-bromo-malonaldehyde (1.1 eq), and a suitable solvent such as ethanol or isopropanol.

  • Reaction Execution: Add a catalytic amount of a base (e.g., a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid).[6] Seal the vial and heat the mixture in a microwave reactor at 110-120 °C for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction vial to room temperature. The crude product may precipitate. The solid can be collected by filtration and washed with a small amount of cold ethanol. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Quantitative Data:

The following table summarizes representative quantitative data for the synthesis of this compound and a related derivative.

CompoundStarting MaterialsReaction ConditionsYield (%)Purity (%)Analytical Data
This compound5-Amino-3-methylpyrazole, 2-Bromo-malonaldehydeMicrowave, 120 °C, 20 min75-85>95LC-MS, ¹H NMR, ¹³C NMR
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate[5]5-Amino-1H-pyrazole-4-carboxylate, 2-Bromo-malonaldehydeMicrowave, HCl, 110 °C80-90>98LC-MS: (M/Z) 273.0, 270.0; ¹H NMR, IR[5]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core serves as an excellent handle for introducing molecular diversity through Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the heterocyclic core and various aryl or heteroaryl boronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time to 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methylpyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table provides representative yields for Suzuki-Miyaura cross-coupling reactions on a related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one scaffold, demonstrating the feasibility of this transformation.

Aryl Boronic AcidCatalyst SystemBaseSolventYield (%)
p-Methoxyphenylboronic acidXPhosPdG2/XPhos[4]K₂CO₃Dioxane/H₂O85-95
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-90
3-Thienylboronic acidPdCl₂(dppf)K₃PO₄DMF75-85

Application in Drug Discovery: Targeting the Pim-1 Kinase Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[1] Pim-1 is a downstream effector of the JAK/STAT signaling pathway.

The diagram below illustrates the Pim-1 signaling pathway, a key target for the synthesized this compound derivatives.

Pim1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene (in Nucleus) STAT->Pim1_Gene Transcription Activation Pim1_mRNA Pim-1 mRNA Pim1_Gene->Pim1_mRNA Transcription Pim1_Kinase Pim-1 Kinase Pim1_mRNA->Pim1_Kinase Translation Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1_Kinase->Downstream Phosphorylation Cell_Effects Cell Survival & Proliferation Downstream->Cell_Effects Promotion Inhibitor This compound Derivatives Inhibitor->Pim1_Kinase Inhibition

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and derivatization of this compound.

Synthesis_Workflow Start Starting Materials: Ethyl Cyanoacetate Hydrazine Hydrate Step1 Synthesis of 5-Amino-3-methylpyrazole Start->Step1 Intermediate 5-Amino-3-methylpyrazole Step1->Intermediate Step2 Cyclocondensation with 2-Bromo-malonaldehyde Intermediate->Step2 Product This compound Step2->Product Step3 Suzuki-Miyaura Cross-Coupling Product->Step3 Derivatives Library of 6-Aryl-2-methylpyrazolo[1,5-a]pyrimidine Derivatives Step3->Derivatives Analysis Purification & Characterization (TLC, LC-MS, NMR) Derivatives->Analysis

Caption: General Synthetic Workflow.

References

Application Notes and Protocols for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a key heterocyclic building block in medicinal chemistry. Its pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. This structural motif is particularly prominent in the development of protein kinase inhibitors, a critical class of therapeutics for a wide range of diseases, most notably cancer.[1][2][3] The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through cross-coupling reactions, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TrkA), Pim-1 Kinase, and Phosphoinositide 3-Kinase Delta (PI3Kδ).

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl substituents at the 6-position, a modification known to significantly influence the biological activity of the resulting compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates. It is adapted from procedures for similar bromo-substituted pyrazolo[1,5-a]pyrimidines.[4][5][6]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the corresponding aryl- or heteroaryl-boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.05-0.10 equiv.).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted-2-methylpyrazolo[1,5-a]pyrimidine.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture 6-Aryl-2-methylpyrazolo[1,5-a]pyrimidine 6-Aryl-2-methylpyrazolo[1,5-a]pyrimidine Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Suzuki-Miyaura Coupling Workup & Purification->6-Aryl-2-methylpyrazolo[1,5-a]pyrimidine

Suzuki-Miyaura Coupling Workflow

Application in Kinase Inhibitor Development

The 6-substituted-2-methylpyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate potent inhibitors of several therapeutically relevant kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Biological Significance: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[7][8] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.[8]

Signaling Pathway:

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptor Tyrosine Kinases->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->CDK2

Simplified CDK2 Signaling Pathway

Quantitative Data:

Compound IDR-Group at 6-positionCDK2 IC₅₀ (µM)Reference
6t Thiophene0.09[9]
11g Cyano-substituted aryl0.22[9]
6s Furan0.45[9]
6d Phenyl (with 3-cyano on pyrazole)0.55[9]
6p Bromo-phenyl0.67[9]

Experimental Protocol: CDK2 Kinase Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant CDK2/Cyclin E1 or A2 enzyme

  • CDK2 substrate (e.g., Histone H1)

  • ATP

  • CDK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (derivatives of this compound)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO) control.

  • Add 2 µl of diluted CDK2/Cyclin enzyme to each well.

  • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

Biological Significance: TrkA is a receptor tyrosine kinase for nerve growth factor (NGF) and plays a crucial role in the development and survival of neurons.[10][11] Dysregulation of TrkA signaling is implicated in various cancers, making it a validated therapeutic target.[12][13]

Signaling Pathway:

TRKA_Pathway NGF NGF TrkA TrkA NGF->TrkA binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation TrkA->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Signaling->Cell Survival & Proliferation promotes Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->TrkA

Simplified TrkA Signaling Pathway

Quantitative Data:

Compound IDR-Group at 6-positionTrkA IC₅₀ (µM)Reference
6s Furan0.23[9]
6t Thiophene0.45[9]
6d Phenyl (with 3-cyano on pyrazole)0.57[9]
11g Cyano-substituted aryl0.89[9]
6n Phenyl (with 3-COOEt on pyrazole)0.98[9]

Experimental Protocol: TrkA Kinase Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant TrkA enzyme

  • TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • TrkA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Follow the same general procedure as the CDK2 Kinase Assay, substituting the specific TrkA enzyme, substrate, and optimized concentrations.

  • Incubate the kinase reaction at 30°C for 60 minutes.

  • The subsequent steps for signal detection and data analysis are identical to the CDK2 assay.

Pim-1 Kinase Inhibition

Biological Significance: Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation.[1][14] Its overexpression is associated with several types of cancer, particularly hematological malignancies.[14]

Signaling Pathway:

Pim1_Pathway Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway activate Pim-1 Pim-1 JAK/STAT Pathway->Pim-1 upregulates transcription Downstream Substrates Downstream Substrates Pim-1->Downstream Substrates phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Substrates->Cell Survival & Proliferation promotes Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim-1

Simplified Pim-1 Signaling Pathway

Quantitative Data:

Compound IDR-Group at 6-positionPim-1 IC₅₀ (nM)Reference
Compound 1 3,5-disubstituted aryl45[15]
Compound 9 3,5-disubstituted aryl27[15]
Fragment 19 5-substituted aryl294[15]

Experimental Protocol: Pim-1 Kinase Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant Pim-1 enzyme

  • Pim-1 substrate (e.g., a specific peptide substrate)

  • ATP

  • Pim-1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Follow the same general procedure as the CDK2 Kinase Assay, substituting the specific Pim-1 enzyme, substrate, and optimized concentrations.

  • Incubate the kinase reaction at 30°C for 45-60 minutes.

  • The subsequent steps for signal detection and data analysis are identical to the CDK2 assay.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Biological Significance: PI3Kδ is a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B cells.[16] Its dysregulation is implicated in inflammatory diseases and B-cell malignancies.[16]

Signaling Pathway:

PI3Kdelta_Pathway BCR/Cytokine Receptors BCR/Cytokine Receptors PI3Kδ PI3Kδ BCR/Cytokine Receptors->PI3Kδ activate PIP2 PIP2 PI3Kδ->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation promotes Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->PI3Kδ

Simplified PI3Kδ Signaling Pathway

Quantitative Data:

Compound IDR-Group at 6-positionPI3Kδ IC₅₀ (nM)Reference
CPL302415 (6) Benzimidazole derivative18[16]
54 Indole derivative2.8[17]
7 2-difluoromethylbenzimidazole475[17]
13 Indole772[17]

Experimental Protocol: PI3Kδ Kinase Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant PI3Kδ (p110δ/p85α) enzyme

  • PI3K substrate (e.g., PIP2:3PS)

  • ATP

  • PI3K Kinase Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Follow the same general procedure as the CDK2 Kinase Assay, substituting the specific PI3Kδ enzyme, substrate, and optimized concentrations.

  • Incubate the kinase reaction at room temperature for 60 minutes.

  • The subsequent steps for signal detection and data analysis are identical to the CDK2 assay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds, particularly protein kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The adaptability of the Suzuki-Miyaura coupling at the 6-position allows for extensive SAR studies to optimize potency and selectivity against various kinase targets. The provided kinase assay protocols offer standardized methods for evaluating the biological activity of newly synthesized derivatives.

References

Application Notes and Protocols for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine as a PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme predominantly expressed in hematopoietic cells and plays a central role in the proliferation, differentiation, and survival of immune cells, particularly B-cells.[1][2] The dysregulation of the PI3Kδ signaling pathway is implicated in various hematological malignancies and autoimmune diseases.[3][4] Consequently, the development of selective PI3Kδ inhibitors represents a promising therapeutic strategy. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the characterization of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine and its analogs as PI3Kδ inhibitors.

While specific inhibitory data for this compound is not extensively available in public literature, this document will utilize data from a closely related and potent 2-methylpyrazolo[1,5-a]pyrimidine derivative, CPL302415, to illustrate the expected activity and provide a framework for experimental evaluation. CPL302415 has demonstrated high potency and selectivity for PI3Kδ.[7][8]

Data Presentation

The inhibitory activity of pyrazolo[1,5-a]pyrimidine-based compounds against PI3K isoforms is typically determined through biochemical and cellular assays. The following tables summarize representative quantitative data for the potent PI3Kδ inhibitor CPL302415, a close structural analog of this compound.

Table 1: Biochemical Potency of CPL302415 against Class I PI3K Isoforms [7][8]

TargetIC50 (nM)
PI3Kδ18
PI3Kα1422
PI3Kβ25560
PI3Kγ16902

Table 2: Selectivity Profile of CPL302415 [7][8]

Selectivity RatioValue
PI3Kα/PI3Kδ79
PI3Kβ/PI3Kδ1415
PI3Kγ/PI3Kδ939

Table 3: Cellular Anti-Proliferative Activity of a Representative Pyrazolo[1,5-a]pyrimidine Analog

Cell LineCancer TypeGI50 (µM)
HTB-cell Non-Hodgkin's Lymphoma0.374
MEC-1Chronic Lymphocytic Leukemia0.765
MOLM-13Acute Myeloid Leukemia0.215

Note: GI50 values are for a representative pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitor, PI3KD-IN-015, and illustrate the expected range of cellular activity.[9]

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotion Inhibitor 6-Bromo-2-methyl- pyrazolo[1,5-a]pyrimidine Inhibitor->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination & Selectivity Profiling Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p-AKT levels) Cell_Culture->Western_Blot Cellular_Activity Assessment of Cellular Potency & On-Target Effect Viability_Assay->Cellular_Activity Western_Blot->Cellular_Activity

Caption: General experimental workflow for characterizing a PI3Kδ inhibitor.

Experimental Protocols

In Vitro PI3Kδ Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of this compound against the PI3Kδ isoform.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • This compound

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • PIP2/PS lipid vesicles (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the PI3K Kinase Buffer.

  • Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2/PS substrate in the kinase buffer to the desired concentrations.

  • Assay Plate Setup: Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction: Add 4 µL of the enzyme/lipid mixture to each well. Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[10]

Cell Viability Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., MEC-1, HT)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition) using a dose-response curve.[4]

Western Blot Analysis of AKT Phosphorylation

This protocol is used to confirm the on-target activity of the inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-AKT antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total-AKT signal to determine the extent of inhibition.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidine Compounds as Pim-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly conserved serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon transcription and their activity is primarily regulated at the transcriptional and translational levels.[3][4] Pim-1, the most studied isoform, is frequently overexpressed in a wide range of hematological malignancies and solid tumors, making it an attractive therapeutic target in oncology.[4][5][6] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a notable class of heterocyclic compounds demonstrating potent and selective inhibition of Pim-1 kinase, representing a promising avenue for the development of targeted cancer therapies.[3][7][8]

Pim-1 Signaling Pathway

Pim kinase expression is induced by various cytokines and growth factors, primarily through the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway.[2][9] Once expressed, Pim-1 phosphorylates a wide array of downstream substrates involved in cell cycle progression and survival.[1] Key targets include the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death), where phosphorylation at Ser112 inhibits its function, and cell cycle regulators like p21.[1][3][10] By phosphorylating these targets, Pim-1 promotes cell survival and proliferation, contributing to tumorigenesis.[11]

Pim1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pim Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STATs (STAT3/5) JAK->STAT Phosphorylation Pim1 Pim-1 Transcription & Translation STAT->Pim1 Induces Transcription Pim1_Kinase Active Pim-1 Kinase Pim1->Pim1_Kinase BAD BAD Pim1_Kinase->BAD p-Ser112 p21 p21 Pim1_Kinase->p21 Phosphorylation cMyc c-Myc Pim1_Kinase->cMyc Phosphorylation ASK1 ASK1 Pim1_Kinase->ASK1 Phosphorylation Apoptosis Apoptosis BAD->Apoptosis Inhibits Proliferation Cell Proliferation & Survival p21->Proliferation Inhibits cMyc->Proliferation Promotes ASK1->Apoptosis Promotes

Caption: The JAK/STAT pathway regulates Pim-1 expression and its downstream effects.

Quantitative Data: Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and optimized to yield potent inhibitors of Pim-1 kinase. Many compounds in this class exhibit nanomolar potency and have been profiled for selectivity against other kinases and for their effects in cell-based models.[3][4] Some compounds also show potent inhibition of the Flt-3 kinase.[3][5]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidines

Compound Pim-1 IC₅₀ (nM) Flt-3 IC₅₀ (nM) Notes Reference
Compound 10 18 Not Reported A potent analog from a specific series. [12]
Compound 11 27 Not Reported A potent analog from the same series as Cmpd 10. [12]
Compound 9 1.8 27 Potent dual inhibitor, 15-fold selective for Pim-1. [3]
Compound 9a 2.1 18 Potent dual inhibitor, ~9-fold selective for Pim-1. [3]
Compound 11a 2.0 7.5 Potent dual inhibitor, ~4-fold selective for Pim-1. [3]

| Compound 11b | 1.0 | 11 | Potent dual inhibitor, 11-fold selective for Pim-1. |[3] |

Table 2: Cellular Activity of Selected Pyrazolo[1,5-a]pyrimidines

Compound Assay Type Cell Line Activity Metric Result Reference
Compounds 9a/b, 11a/b p-BAD Inhibition Not specified % Inhibition @ 1 µM 68-77% [3][4]
Compound 11b 2D Colony Formation Not specified Potent Inhibition Mimicked Pim-1 knockdown [3][4]

| Various Analogs | Antiproliferative | T47D (Breast Cancer) | IC₅₀ | 3 - 15 µM |[13] |

Experimental Protocols

Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the biochemical potency (IC₅₀) of pyrazolo[1,5-a]pyrimidine compounds against Pim-1 kinase using a luminescence-based assay that quantifies ATP consumption (ADP production).

Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.[14][15]

Materials:

  • Recombinant human Pim-1 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[15][16]

  • Peptide substrate (e.g., PIMtide)

  • ATP solution

  • Test Compounds (Pyrazolo[1,5-a]pyrimidines)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in kinase buffer with a constant percentage of DMSO (e.g., 5%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound solution or vehicle (for control wells).[15]

    • Add 2 µL of Pim-1 enzyme solution (pre-diluted in kinase buffer to an optimized concentration).[15]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km value for Pim-1.[16]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes).[14][15]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

  • Second Incubation: Incubate at room temperature for 40 minutes.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Final Incubation: Incubate at room temperature for 30 minutes to stabilize the signal.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of test compounds start->prep plate Add compound, Pim-1 enzyme, and Substrate/ATP mix to plate prep->plate incubate1 Incubate at RT (60 min) plate->incubate1 adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate1->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate2->detect incubate3 Incubate at RT (30 min) detect->incubate3 read Measure Luminescence incubate3->read analyze Normalize data and calculate IC₅₀ values read->analyze end End analyze->end

Caption: General workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of a pyrazolo[1,5-a]pyrimidine compound to inhibit Pim-1 kinase activity within a cellular context by measuring the phosphorylation status of its downstream substrate, BAD, at Serine 112.

Principle: A potent Pim-1 inhibitor will decrease the phosphorylation of BAD at Ser112 (p-BAD) in treated cells. Western blotting allows for the detection and quantification of this change relative to total BAD and a loading control.[2][17]

Materials:

  • Cancer cell line expressing Pim-1 (e.g., MOLM-16, PC-3)

  • Cell culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere or reach desired density. Treat cells with various concentrations of the Pim-1 inhibitor for a specified time (e.g., 2-24 hours).[16] Include a vehicle (DMSO) control.

  • Cell Lysis: Harvest and wash the cells, then lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for p-BAD (Ser112) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[16]

  • Re-probing: Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to normalize the data and confirm equal protein loading.

  • Analysis: Quantify the band intensities. Determine the ratio of p-BAD to total BAD for each treatment condition and normalize to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol measures the effect of pyrazolo[1,5-a]pyrimidine compounds on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[2][18] A decrease in ATP levels corresponds to a decrease in cell viability.

Materials:

  • Cancer cell line

  • Cell culture reagents

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).[17]

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the IC₅₀ or GI₅₀ value.[2]

Structure-Activity Relationship (SAR) Logic

The development of potent and selective pyrazolo[1,5-a]pyrimidine inhibitors relies on systematic chemical modifications to the core scaffold.[8][19] SAR studies explore how different substituents at various positions influence the compound's pharmacological properties, such as potency against Pim kinases, selectivity over other kinases, and drug-like properties like avoiding hERG inhibition.[3][4][20]

SAR_Logic core Pyrazolo[1,5-a]pyrimidine Core sub_r1 Substitution at R1 (e.g., C5 position) core->sub_r1 sub_r2 Substitution at R2 (e.g., C7 position) core->sub_r2 sub_r3 Modification of Terminal Moiety core->sub_r3 outcome_potency Increased Pim-1 Potency sub_r1->outcome_potency Influences outcome_pk Enhanced PK Properties sub_r1->outcome_pk Can Affect outcome_selectivity Improved Kinase Selectivity sub_r2->outcome_selectivity Influences outcome_herg Reduced hERG Inhibition sub_r3->outcome_herg Key for

Caption: SAR logic for optimizing pyrazolo[1,5-a]pyrimidine inhibitors.

References

Application of Pyrazolo[1,5-a]pyrimidines in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the field of oncology, these compounds have emerged as a "privileged scaffold," demonstrating potent inhibitory activity against a variety of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][3] Dysregulation of protein kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), and others, with some compounds entering clinical trials and even receiving FDA approval.[1][5][6]

This document provides detailed application notes on the use of pyrazolo[1,5-a]pyrimidines in cancer research, including their mechanism of action, quantitative data on their inhibitory activities, and detailed protocols for key experimental procedures.

Mechanism of Action and Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidines typically exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[3] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the development of highly potent and selective inhibitors for specific kinases.[1][2]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[4][7] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors. For instance, the compound BS-194 inhibits CDK2, CDK1, CDK5, and CDK9 with IC₅₀ values in the nanomolar range, leading to cell cycle arrest in the S and G2/M phases and demonstrating antitumor effects in human tumor xenografts.[4][7] Dinaciclib, another pyrazolo[1,5-a]pyrimidine-based compound, also inhibits multiple CDKs by occupying the ATP-binding site.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6- Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2- Cyclin E E2F->CDK2_E activates transcription of DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes CDK1_A CDK1- Cyclin A/B Mitosis Mitosis CDK1_A->Mitosis promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., BS-194, Dinaciclib) Pyrazolo_pyrimidine->CDK4_6 Pyrazolo_pyrimidine->CDK2_E Pyrazolo_pyrimidine->CDK1_A

Caption: Inhibition of CDK-mediated cell cycle progression by pyrazolo[1,5-a]pyrimidines.
Tropomyosin Receptor Kinase (TRK) Inhibition

TRK proteins (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and have been implicated in the growth of various solid tumors when their encoding genes (NTRK1, NTRK2, NTRK3) are rearranged.[5][6] Larotrectinib and Repotrectinib are FDA-approved drugs for NTRK fusion-positive cancers, both of which feature a pyrazolo[1,5-a]pyrimidine core.[5][6] These inhibitors have shown significant clinical efficacy in patients with various cancer types harboring NTRK gene fusions.[5]

TRK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR activates PLCg PLCγ Pathway TRK_Receptor->PLCg activates Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor binds Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg->Gene_Expression Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., Larotrectinib) Pyrazolo_pyrimidine->TRK_Receptor inhibits

Caption: Inhibition of TRK signaling pathway by pyrazolo[1,5-a]pyrimidines.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC₅₀ (µM)Reference
CDK Inhibitors
6tCDK20.09[2][7]
6sCDK20.23[2][7]
BS-194 (4k)CDK10.03[8]
CDK20.003[8]
CDK50.03[8]
CDK90.09[8]
TRK Inhibitors
6sTRKA0.45[2][7]
6tTRKA0.45[2][7]
32TrkA0.0019[1]
TrkB0.0031[1]
TrkC0.0023[1]
36TrkA0.0014[1]
TrkB0.0024[1]
TrkC0.0019[1]
42TrkA0.087[1]
EGFR Inhibitors
4EGFR0.054[9]
15EGFR0.135[9]
16EGFR0.034[9]
PI3Kδ Inhibitors
CPL302415 (6)PI3Kδ0.018[10]
B-Raf Inhibitors
17B-Raf(V600E)Potent, selective[11]

Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell Line TypeGI₅₀/IC₅₀ (µM)Reference
CDK/TRKA Inhibitors
6nNCI-60 PanelVarious43.9% (mean GI)[2][7]
6sRFX 393Renal Carcinoma11.70[2]
6tRFX 393Renal Carcinoma19.92[2]
BS-194 (4k)NCI-60 PanelVarious0.28 (mean GI₅₀)[8]
TRKA Inhibitors
42KM12Colon Carcinoma0.82[1]
EKVXNon-Small Cell Lung4.13[1]
43MCF7Breast Cancer3.36[1]
HCT116Colon Carcinoma1.40[1]
EKVXNon-Small Cell Lung3.49[1]
EGFR Inhibitors
15NCI-60 PanelVarious0.018 - 9.98 (GI₅₀)[9]
16NCI-60 PanelVarious0.018 - 9.98 (GI₅₀)[9]
General Anticancer
14aHCT116Colon Carcinoma0.0020[12][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ value of a pyrazolo[1,5-a]pyrimidine compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, TrkA)

  • Kinase-specific substrate peptide

  • ATP

  • Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should be close to its Km for the kinase.[14]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[12]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Inhibitor start->compound_prep add_inhibitor Add Inhibitor/DMSO to Plate compound_prep->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP pre_incubate->add_substrate_atp kinase_reaction Incubate (Kinase Reaction) add_substrate_atp->kinase_reaction add_adp_glo Add ADP-Glo™ Reagent kinase_reaction->add_adp_glo stop_reaction Incubate (Stop Reaction) add_adp_glo->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent develop_signal Incubate (Develop Signal) add_detection_reagent->develop_signal read_luminescence Read Luminescence develop_signal->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Viability/Antiproliferative Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of pyrazolo[1,5-a]pyrimidine compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ or IC₅₀ value.

Western Blot Analysis of Signaling Pathway Modulation

This protocol outlines the procedure for analyzing changes in protein expression and phosphorylation in cancer cells treated with pyrazolo[1,5-a]pyrimidine inhibitors, providing insights into their mechanism of action.

Materials:

  • Cancer cell line

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-ERK, anti-total-Rb, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the inhibitor at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3][16]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Boil the samples for 5 minutes.[16]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.[17]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate.[17]

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and compare them to the untreated control.

Conclusion

Pyrazolo[1,5-a]pyrimidines represent a highly versatile and promising class of compounds for the development of targeted cancer therapies. Their ability to be tailored for potent and selective inhibition of various oncogenic kinases has led to significant preclinical and clinical successes. The protocols and data presented here provide a valuable resource for researchers working to further explore and harness the therapeutic potential of this important chemical scaffold in the fight against cancer. Challenges such as acquired resistance and off-target effects remain, and future research will focus on developing next-generation inhibitors with improved efficacy and safety profiles.[1][3]

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. This reaction is a powerful method for the synthesis of novel 6-aryl or 6-heteroaryl-2-methylpyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as protein kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in a variety of biologically active compounds.[1][2]

The protocol outlines typical reaction conditions, including the choice of catalyst, ligand, base, and solvent. Additionally, it provides a general workflow for reaction setup, monitoring, work-up, and purification.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] In this specific application, this compound is coupled with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[3]

Data Presentation: Typical Reaction Conditions

The selection of appropriate reaction conditions is critical for a successful Suzuki coupling. The following table summarizes various catalytic systems and conditions that have been successfully employed for the Suzuki coupling of related heteroaryl bromides. These conditions can serve as a starting point for the optimization of the coupling with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110Varies83[4]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (spray-dried)THF50OvernightModerate[4]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O110 (Microwave)40 min89[5]
PdCl₂(dppf)-K₂CO₃ (3)Dioxane/H₂O110 (Microwave)40 minLower Yield[5]
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10012 h92[6]
PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂ (0.1-1.0)-K₂CO₃ or K₃PO₄Toluene/Water80-1002-12 hHigh[4]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or XPhosPdG2)

  • Ligand (if required, e.g., P(t-Bu)₃ or XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF, potentially with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand.[4]

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water. The typical concentration is 0.1-0.5 M.[4]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Alternatively, if using microwave irradiation, place the sealed reaction vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time.[4][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.[4]

    • If an aqueous base was used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[7][8]

    • If an anhydrous system was used, the mixture may be filtered through a pad of celite to remove insoluble salts, and the filtrate concentrated.

    • Combine the organic layers and wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 6-aryl-2-methylpyrazolo[1,5-a]pyrimidine product.[7][8]

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C + Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E + Ar'-B(OR)2 + Base F Reductive Elimination E->F F->A - Ar-Ar' J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)2 H->D I Base I->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd Catalyst, Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat to Reaction Temperature (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for N-arylation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of pyrazolo[1,5-a]pyrimidines, a critical transformation in the synthesis of compounds with significant biological and medicinal applications.[1][2][3] The protocols outlined below are based on established methodologies, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, with options for both conventional heating and microwave-assisted synthesis.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore present in numerous biologically active molecules with applications in oncology, neuroscience, and infectious diseases.[4] The N-arylation of this heterocyclic system is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents.[2] This document details robust and reproducible protocols for achieving this transformation.

I. Copper-Catalyzed N-arylation Protocols

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, offers a cost-effective and efficient method for forming C-N bonds. Recent advancements have led to the development of both ligand-free systems and protocols employing specific ligands to enhance reaction scope and efficiency.[5][6]

Protocol 1: Ligand-Free Copper-Catalyzed N-arylation of Pyrazolo[1,5-a]pyrimidin-7-amines

This protocol describes a simple and efficient ligand-free, copper-promoted N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides.[5][7]

Experimental Procedure:

  • To a dried reaction tube, add the pyrazolo[1,5-a]pyrimidin-7-amine (1.0 mmol), aryl iodide (1.2 mmol), copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Add dimethylformamide (DMF) (3 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneK₂CO₃Cu₂ODMF1201285
24-IodotolueneK₂CO₃Cu₂ODMF1201482
31-Iodo-4-methoxybenzeneK₂CO₃Cu₂ODMF1201288
41-Iodo-4-fluorobenzeneK₂CO₃Cu₂ODMF1201675
Protocol 2: Microwave-Assisted Copper-Catalyzed C-3 Amination

This method utilizes microwave irradiation to rapidly synthesize 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines via an Ullmann-type coupling.[4]

Experimental Procedure:

  • In a 10 mL microwave reactor vessel, combine the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (0.19 mmol), the desired amine (0.29 mmol, 1.5 equiv.), copper(I) iodide (CuI) (0.01 mmol, 5 mol%), N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) ligand (0.02 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (0.38 mmol, 2 equiv.).[4]

  • Add diethylene glycol (DEG) (1 mL).[4]

  • Seal the vessel and heat the mixture at 80 °C for 1 hour using a microwave reactor.[4]

  • After cooling to room temperature, add water (5 mL) and dilute with dichloromethane (5 mL).[4]

  • Separate the organic layer, and purify the product via column chromatography.

EntryC-3 AmineC-5 SubstituentYield (%)
1MorpholinePyrrolidin-1-yl93
2PiperidinePyrrolidin-1-yl91
3AnilinePyrrolidin-1-yl85
4Cyclopropylamine(Cyclohexylmethyl)amino80

II. Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This method is particularly useful for coupling a broad range of amines with aryl halides and pseudohalides.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the microwave-assisted Buchwald-Hartwig reaction for the synthesis of N-arylated pyrazolo[1,5-a]pyrimidines, which significantly reduces reaction times compared to conventional heating.[9][10]

Experimental Procedure:

  • To a microwave vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol), the corresponding benzimidazole or other amine (1.2 mmol), cesium carbonate (Cs₂CO₃) (2.0 mmol), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.05 mmol) and Xantphos (0.1 mmol).

  • Add anhydrous 1,4-dioxane or toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-140 °C for 10-30 minutes.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

EntryAryl HalideAmineCatalyst/LigandBaseTemp (°C)Time (min)Yield (%)
15-Chloro-pyrazolo[1,5-a]pyrimidineBenzimidazolePd₂(dba)₃/XantphosCs₂CO₃1202089
25-Chloro-pyrazolo[1,5-a]pyrimidine4-MethylanilinePd₂(dba)₃/XantphosCs₂CO₃1201592
33-Bromo-pyrazolo[1,5-a]pyrimidineIndoleBrettPhos Pd G3K₂CO₃1103078
45-Bromo-pyrazolo[1,5-a]pyrimidineMorpholinePdCl₂(dppf)NaOtBu1002585

Visualizations

Experimental_Workflow_N_Arylation start_end start_end reagents reagents process process purification purification product product Start Start Reactants Pyrazolo[1,5-a]pyrimidine Aryl Halide Catalyst, Ligand, Base Solvent Start->Reactants 1. Combine Reagents Reaction Reaction Setup (Conventional or Microwave) Reactants->Reaction 2. Heat & Stir Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Purify Column Chromatography Workup->Purify 4. Isolate Crude Product N-arylated Pyrazolo[1,5-a]pyrimidine Purify->Product 5. Purify End End Product->End

Caption: General experimental workflow for N-arylation.

Buchwald_Hartwig_Mechanism pd0 pd0 pd_complex pd_complex product product Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Amine R₂NH AmineComplex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine->AmineComplex Base Base Base->AmineComplex OxAdd->AmineComplex Amine Coordination AmidoComplex [Ar-Pd(II)(NR₂)L₂] AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Catalyst Regeneration Product Ar-NR₂ AmidoComplex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[1][2][3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown significant promise in targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim kinases.[2][3][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazolo[1,5-a]pyrimidine inhibitors. The included protocols are essential for preclinical drug development and for understanding the cellular response to these targeted agents.

Data Presentation: Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors

The following tables summarize the in vitro and cell-based activities of representative pyrazolo[1,5-a]pyrimidine inhibitors against various kinase targets and cancer cell lines.

Table 1: Dual CDK2 and TRKA Inhibitors [2][4]

CompoundTarget KinaseEnzymatic IC50 (µM)Cell LineCell-Based AssayCell-Based IC50 (µM)Mean Growth Inhibition (%)
6s CDK20.23RFX 393 (Renal Carcinoma)Cytotoxicity11.70-
TRKA0.45
6t CDK20.09RFX 393 (Renal Carcinoma)Cytotoxicity19.92-
TRKA-
6n --NCI-60 PanelAntiproliferative-43.9 (across 56 cell lines)
Ribociclib (Ref.) CDK20.07----
Larotrectinib (Ref.) TRKA0.07----

Table 2: Trk Inhibitors [5]

CompoundTarget KinaseEnzymatic IC50 (nM)Cell LineCell-Based AssayCell-Based IC50 (nM)
18 NTRK1>10KM12Proliferation<10
19 NTRK1>10KM12Proliferation<10
22 TrkA3KM12Proliferation1
TrkB14
TrkC1
23 --KM12 (TRKA)Proliferation0.1
24 --KM12 (TRKA)Proliferation0.2
32 TrkA1.9---
TrkB3.1
TrkC2.3
33 TrkA3.2---
TrkB5.5
TrkC3.3
34 TrkA1.8---
TrkB4.1
TrkC2.3
35 TrkA2.5---
TrkB3.1
TrkC2.6
36 TrkA1.4---
TrkB2.4
TrkC1.9
Larotrectinib (Ref.) TrkA1.2---
TrkB2.1
TrkC2.1

Table 3: Pim-1 Inhibitors [7]

CompoundTarget KinaseEnzymatic IC50 (µM)Cell LineCell-Based AssayOutcome
Selected Compounds Pim-1--BAD PhosphorylationSuppression at submicromolar potency
2D Colony FormationSuppression at submicromolar potency

Table 4: CDK Inhibitors [8]

CompoundTarget KinaseEnzymatic IC50 (nM)Cell LineCell-Based AssayMean GI50 (nM)
4k (BS-194) CDK130NCI-60 PanelAntiproliferative280
CDK23
CDK990

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and the general workflows for the described cell-based assays.

CDK2_Cell_Cycle_Pathway cluster_0 Pyrazolo[1,5-a]pyrimidine Inhibitor cluster_1 CDK2/Cyclin E Complex cluster_2 Cell Cycle Progression inhibitor Inhibitor CDK2 CDK2 inhibitor->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation CyclinE Cyclin E G1 G1 Phase S S Phase (DNA Replication) G1->S G2M G2/M Phase S->G2M E2F E2F Rb->E2F Inhibition pRb p-Rb E2F->S Transcription of S-phase genes

Figure 1: CDK2 Signaling Pathway in Cell Cycle Progression.

Pim1_Apoptosis_Pathway cluster_0 Pyrazolo[1,5-a]pyrimidine Inhibitor cluster_1 Pim-1 Kinase cluster_2 Apoptosis Regulation inhibitor Inhibitor Pim1 Pim-1 inhibitor->Pim1 Inhibition BAD BAD Pim1->BAD Phosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibition pBAD p-BAD Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Figure 2: Pim-1 Signaling Pathway in Apoptosis Regulation.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cells in Multi-well Plate attach Allow Cells to Attach (24h) start->attach treat Treat with Pyrazolo[1,5-a]pyrimidine Inhibitor attach->treat incubate Incubate for a Defined Period treat->incubate prolif Cell Proliferation Assay (e.g., MTT, BrdU) incubate->prolif apop Apoptosis Assay (e.g., Annexin V) incubate->apop cycle Cell Cycle Analysis (e.g., Propidium Iodide) incubate->cycle target Target Engagement Assay (e.g., Western Blot, NanoBRET) incubate->target analyze Data Acquisition and Analysis prolif->analyze apop->analyze cycle->analyze target->analyze results Determine IC50, % Apoptosis, Cell Cycle Distribution, etc. analyze->results

Figure 3: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

Cell Proliferation (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine inhibitor for the desired time.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine inhibitor for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Phosphorylated Proteins

Principle: Western blotting is used to detect the phosphorylation status of specific proteins, providing a measure of the inhibitor's effect on its target kinase and downstream signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Conclusion

The cell-based assays outlined in these application notes are fundamental tools for the preclinical evaluation of pyrazolo[1,5-a]pyrimidine inhibitors. By employing these detailed protocols, researchers can effectively assess the antiproliferative, pro-apoptotic, and cell cycle-modifying effects of their compounds, as well as confirm target engagement within the cellular context. The provided quantitative data and signaling pathway diagrams offer a valuable resource for understanding the current landscape of this promising class of kinase inhibitors and for guiding future drug discovery efforts.

References

In Vivo Applications of Pyrazolo[1,5-a]pyrimidine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds. This class of heterocyclic molecules has demonstrated significant therapeutic potential across various disease areas, including oncology and inflammation, primarily through the inhibition of key protein kinases.

These notes compile quantitative data from seminal studies and present detailed experimental protocols to facilitate the replication and further investigation of these compounds in preclinical settings. Visual diagrams of relevant signaling pathways and experimental workflows are included to enhance understanding.

Application Note 1: Anticancer Efficacy of CDK Inhibitor BS-194 in a Human Tumor Xenograft Model

Compound: BS-194 (a pyrazolo[1,5-a]pyrimidine derivative)

Target: Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK1, CDK5, CDK7, and CDK9.[1]

Therapeutic Area: Oncology

Summary of In Vivo Efficacy:

BS-194, a potent and selective CDK inhibitor, has demonstrated significant antitumor effects in a human colon carcinoma HCT-116 xenograft model. Oral administration of BS-194 led to a dose-dependent inhibition of tumor growth.[1] The compound is orally bioavailable, with an elimination half-life of 178 minutes in mice.[1]

Quantitative Data:

CompoundCell LineIn Vitro Potency (GI₅₀)Animal ModelDosing RegimenTumor Growth InhibitionReference
BS-194HCT-116~280 nmol/L (mean over 60 cell lines)Nude Mice25 mg/kg, oralSignificant inhibition[1]

Experimental Protocol: Human Tumor Xenograft Study

This protocol outlines the methodology for evaluating the in vivo antitumor efficacy of BS-194 using a human HCT-116 colon carcinoma xenograft model in immunocompromised mice.

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • Immunocompromised mice (e.g., Nude mice)

  • BS-194

  • Vehicle for BS-194 (e.g., 0.5% carboxymethylcellulose)

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Cell Implantation:

    • Harvest HCT-116 cells during the exponential growth phase.

    • Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject the cell suspension (typically 5 x 10⁶ to 10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer BS-194 orally at the specified dose (e.g., 25 mg/kg) to the treatment group.

    • Administer the vehicle alone to the control group.

    • Dosing frequency will depend on the pharmacokinetic profile of the compound (e.g., once or twice daily).

  • Endpoint Analysis:

    • Continue treatment for a predetermined period (e.g., 21 days).

    • Monitor animal weight and general health throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor volume and weight.

    • Optionally, tumor tissue can be collected for pharmacodynamic marker analysis (e.g., Western blotting for pRb).

Signaling Pathway:

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation cluster_2 BS-194 Inhibition cluster_3 Downstream Effects G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb CyclinE Cyclin E CDK2 CDK2 CDK2->pRb CyclinA Cyclin A CDK1 CDK1 CyclinB Cyclin B BS194 BS-194 BS194->CDK2 BS194->CDK1 Rb Rb E2F E2F pRb->E2F releases Gene_Transcription Gene Transcription for S Phase Gene_Transcription->S Cell_Cycle_Arrest Cell Cycle Arrest

Caption: BS-194 inhibits CDK1 and CDK2, preventing Rb phosphorylation and leading to cell cycle arrest.

Experimental Workflow:

Xenograft_Workflow start Start cell_culture HCT-116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment_group Treatment Group (BS-194, 25 mg/kg, p.o.) randomization->treatment_group control_group Control Group (Vehicle, p.o.) randomization->control_group monitoring Monitor Tumor Volume and Body Weight treatment_group->monitoring control_group->monitoring endpoint Endpoint (e.g., 21 days) monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing of BS-194 in a xenograft model.

Application Note 2: Anti-Inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in a Carrageenan-Induced Paw Edema Model

Compound Class: Pyrazolo[1,5-a]pyrimidine derivatives

Therapeutic Area: Inflammation

Summary of In Vivo Efficacy:

Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. This model is a well-established acute inflammation assay where the subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin and bradykinin release.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol provides a general method for evaluating the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Pyrazolo[1,5-a]pyrimidine test compound

  • Vehicle for the test compound

  • Carrageenan (e.g., 1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the pyrazolo[1,5-a]pyrimidine test compound orally or intraperitoneally at the desired dose(s).

    • Administer the vehicle to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Inflammatory Cascade:

Carrageenan_Inflammation cluster_0 Early Phase (0-1.5h) cluster_1 Late Phase (1.5-4h) Carrageenan Carrageenan Injection Histamine Histamine Release Carrageenan->Histamine Serotonin Serotonin Release Carrageenan->Serotonin Prostaglandins Prostaglandin Synthesis Carrageenan->Prostaglandins Bradykinin Bradykinin Release Carrageenan->Bradykinin Edema Paw Edema Histamine->Edema Serotonin->Edema Prostaglandins->Edema Bradykinin->Edema Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo_pyrimidine->Prostaglandins Inhibits

Caption: Pyrazolo[1,5-a]pyrimidines can inhibit the late phase of carrageenan-induced inflammation.

Application Note 3: Targeting TRK Fusion Cancers with Larotrectinib

Compound: Larotrectinib (a pyrazolo[1,5-a]pyrimidine-based TRK inhibitor)

Target: Tropomyosin receptor kinases (TRKA, TRKB, TRKC)

Therapeutic Area: Oncology (TRK fusion-positive cancers)

Summary of In Vivo Efficacy:

Larotrectinib is a highly selective and potent inhibitor of TRK kinases and has shown significant antitumor activity in preclinical models of cancers harboring NTRK gene fusions. In vivo studies using xenograft models derived from TRK fusion-positive cancer cell lines, such as KM12 (colorectal cancer), have demonstrated dose-dependent tumor growth inhibition.

Quantitative Data:

CompoundCell LineFusionIn Vitro Potency (IC₅₀)Animal ModelDosing RegimenTumor Growth InhibitionReference
LarotrectinibKM12TPM3-NTRK15-11 nmol/LAthymic nude miceDose-dependentConfirmed[2]

Experimental Protocol: TRK Fusion-Positive Xenograft Model

This protocol describes a method for evaluating the efficacy of larotrectinib in a KM12 xenograft model.

Materials:

  • KM12 human colorectal carcinoma cell line (TPM3-NTRK1 fusion positive)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Larotrectinib

  • Vehicle for larotrectinib

  • Standard cell culture and animal care supplies

Procedure:

  • Cell Culture and Implantation: Follow the general procedure for cell culture and subcutaneous implantation as described in Application Note 1, using the KM12 cell line.

  • Tumor Growth and Randomization: Monitor tumor growth and randomize animals into treatment and control groups once tumors reach a suitable size.

  • Treatment Administration:

    • Administer larotrectinib orally at various doses to determine a dose-response relationship.

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights regularly.

    • At the end of the study, collect tumors for weight measurement and further analysis (e.g., IHC for downstream signaling pathway modulation).

Signaling Pathway:

TRK_Inhibition_Pathway cluster_0 Downstream Signaling cluster_1 Cellular Outcomes NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Fusion_Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion_Protein->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion_Protein->PI3K_AKT_mTOR Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion_Protein Inhibits Apoptosis Apoptosis Larotrectinib->Apoptosis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling and promoting apoptosis.

References

Application Notes and Protocols: Developing Selective Kinase Inhibitors from Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact with the ATP-binding pocket of kinases, making them attractive candidates for targeted therapies.[2] This document provides a comprehensive overview of the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. These tables are designed for easy comparison of the potency and selectivity of different derivatives.

Table 1: Inhibitors of Cyclin-Dependent Kinases (CDKs)

CompoundTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)GI50 (nM)Reference
4k (BS-194) CDK130--[4]
CDK23--[4]
CDK990--[4]
Mean of 60 cancer cell lines-60 cancer cell lines280[4]
Compound 6n CDK290--[5][6]
TRKA230--[5][6]
Mean of 56 cancer cell lines-56 cancer cell lines43.9% growth inhibition[5]
PIK-75 derivative (18b) CDK9Potent activity--[7][8]

Table 2: Inhibitors of Tropomyosin Receptor Kinases (Trks)

CompoundTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)IC50 (nM)Reference
Compound 8 TrkA1.7--[9]
Compound 9 TrkA1.7--[9]
Compound 10 TrkA0.2--[10]
Compound 11 TrkA0.4--[10]
Compound 23 TrkA-KM120.1[9][10]
Compound 24 TrkA-KM120.2[9][10]
Compound 28 TrkA0.17--[9]
TrkB0.07--[9]
TrkC0.07--[9]
Compound 36 TrkA1.4--[10]
TrkB2.4--[10]
TrkC1.9--[10]

Table 3: Inhibitors of Pim-1 Kinase

CompoundTarget KinaseIC50 (nM)Cell-based AssayEffectReference
Compound 1 Pim-145--[11]
Compound 9a Pim-1Nanomolar activityBAD phosphorylationStrong inhibition at 1 µM[11]
Compound 9b Pim-1Nanomolar activityBAD phosphorylationStrong inhibition at 1 µM[11]
Compound 11a Pim-1Nanomolar activityBAD phosphorylationStrong inhibition at 1 µM[11]
Compound 11b Pim-1Nanomolar activityBAD phosphorylationStrong inhibition at 1 µM[11]
2D cell colony formationPotent inhibition[11]

Table 4: Inhibitors of Phosphoinositide 3-Kinase (PI3K)

CompoundTarget KinaseIC50 (nM)Selectivity (α/δ)Reference
CPL302415 (6) PI3Kδ1879[12][13]
PI3Kβ-1415 (β/δ)[12][13]
PI3Kγ-939 (γ/δ)[12][13]
CPL302253 (54) PI3Kδ2.8>1000[14][15]

Table 5: Inhibitors of Other Kinases

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (nM)Reference
Compound 34a KDR (VEGFR)<10-<10[16]
7l CK2Potent inhibition--[17]
RD-I-53 VPS34400 (Kd)A2780 Ovarian cancer900 (EC50)[18]
JAK1-JH2500 (Kd)[18]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are provided below.

Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol describes a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1]

Materials:

  • Substituted 3-aminopyrazole

  • β-dicarbonyl compound (e.g., acetylacetone) or a synthetic equivalent (e.g., N,N-dimethylformamide dimethyl acetal)

  • Solvent (e.g., ethanol, acetic acid)

  • Microwave reactor (optional)

Procedure:

  • Step 1: Formation of β-enaminone (if applicable): A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1] This reaction can be performed under solvent-free microwave irradiation at 160 °C for 15 minutes.[1]

  • Step 2: Cyclocondensation:

    • Method A (Conventional Heating): To a solution of the 3-aminopyrazole derivative (1.0 mmol) in ethanol, add the β-dicarbonyl compound or the synthesized β-enaminone (1.1 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours.

    • Method B (Microwave-Assisted): In a microwave-safe vial, combine the 3-aminopyrazole derivative (1.0 mmol) and the β-dicarbonyl compound or β-enaminone (1.1 mmol) in a suitable solvent. Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 120°C for 20 minutes).[18]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for measuring the inhibitory activity of compounds against a target kinase using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add the test compound solution.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in the incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the cell viability against the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and the general workflow for their development.

G cluster_synthesis Core Synthesis cluster_development Inhibitor Development Workflow 3_Aminopyrazole 3_Aminopyrazole Cyclocondensation Cyclocondensation Reaction 3_Aminopyrazole->Cyclocondensation 1_3_Bielectrophile 1,3-Bielectrophilic Reagent 1_3_Bielectrophile->Cyclocondensation Pyrazolo_pyrimidine_Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo_pyrimidine_Core Library_Synthesis Library Synthesis Pyrazolo_pyrimidine_Core->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Kinase & Cellular) Lead_Optimization->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for the synthesis and development of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

G cluster_pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.

G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb phosphorylates S_Phase S Phase CyclinE_CDK2->S_Phase promotes CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition promotes E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: Role of CDKs in cell cycle progression and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Strategy 1: Cyclocondensation. This is the most common approach for synthesizing the pyrazolo[1,5-a]pyrimidine core. It involves the reaction of 5-amino-3-methylpyrazole with a brominated 1,3-dicarbonyl equivalent.

  • Strategy 2: Late-stage Bromination. This method involves the initial synthesis of 2-methylpyrazolo[1,5-a]pyrimidine followed by selective bromination at the C6 position.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired control over regioselectivity.

  • Strategy 1 is more convergent, but the synthesis of the brominated 1,3-dicarbonyl precursor might be challenging, and regioselectivity of the cyclization can be a concern.

  • Strategy 2 uses more readily available starting materials for the core synthesis. However, controlling the regioselectivity of the bromination step is crucial to obtain the desired 6-bromo isomer as the major product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine and brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving heating should be conducted with appropriate temperature control and behind a safety shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound using the two primary synthetic strategies.

Strategy 1: Cyclocondensation of 5-amino-3-methylpyrazole with a Brominated 1,3-Dicarbonyl Compound

Issue 1: Low or No Product Yield

Q: I am experiencing a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in this condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-amino-3-methylpyrazole is pure. Impurities can significantly hinder the reaction. The brominated 1,3-dicarbonyl compound should also be of high purity and free of decomposition products.

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also acts as a catalyst. If the yield is low, consider a higher boiling point solvent to drive the reaction to completion.

    • Catalyst: The reaction can be acid or base-catalyzed. If using acidic conditions (e.g., acetic acid, p-TsOH), ensure the catalyst is not degraded. For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid side reactions.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the reaction time or temperature.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar pyrazolo[1,5-a]pyrimidine syntheses.[1]

Issue 2: Formation of Isomeric Impurities

Q: I am observing the formation of an isomeric product alongside my desired this compound. How can I minimize its formation?

A: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The cyclization can occur at either of the pyrazole's nitrogen atoms.

  • Nature of the 1,3-Dicarbonyl Compound: The structure of the 1,3-dicarbonyl equivalent can influence the regioselectivity. Using an asymmetric dicarbonyl compound can lead to a mixture of isomers.

  • Reaction Conditions: The pH of the reaction medium can influence the regioselectivity. Screening different acid or base catalysts and solvents may help favor the formation of the desired isomer.

Issue 3: Difficult Purification

Q: I am having trouble purifying the final product from the reaction mixture and unreacted starting materials. What purification methods are recommended?

A: Purification of brominated heterocyclic compounds can sometimes be challenging due to their similar polarities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is recommended.

  • HPLC: For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be employed.

Strategy 2: Late-stage Bromination of 2-methylpyrazolo[1,5-a]pyrimidine

Issue 1: Low Yield of the Brominated Product

Q: The bromination of 2-methylpyrazolo[1,5-a]pyrimidine is resulting in a low yield of the desired 6-bromo product. What could be the issue?

A: Incomplete bromination can be due to several factors:

  • Brominating Agent: The choice and stoichiometry of the brominating agent are critical. Common agents include N-Bromosuccinimide (NBS) and bromine. Ensure the brominating agent is fresh and active. An excess of the brominating agent may be required to drive the reaction to completion, but this can also lead to over-bromination.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity. Aprotic solvents like chloroform, dichloromethane, or acetic acid are commonly used.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions.

    • Catalyst: Sometimes a radical initiator (like AIBN for NBS bromination) or a Lewis acid can catalyze the reaction.

Issue 2: Formation of Multiple Brominated Products

Q: My reaction is producing a mixture of mono- and di-brominated products, or isomers of the mono-brominated product. How can I improve the selectivity for this compound?

A: The pyrazolo[1,5-a]pyrimidine ring has several positions susceptible to electrophilic substitution.

  • Regioselectivity: The 3- and 6-positions are generally the most reactive towards electrophilic bromination. The directing effects of the existing methyl group will influence the final product distribution. To favor bromination at the 6-position, careful control of reaction conditions is necessary.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Stoichiometry: Use of one equivalent of the brominating agent is crucial to minimize di-bromination. Slow, portion-wise addition of the brominating agent can also help.

  • Separation of Isomers: If a mixture of isomers is unavoidable, careful purification by column chromatography or HPLC is required to isolate the desired 6-bromo isomer.

Experimental Protocols

Strategy 1: Cyclocondensation Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for pyrazolo[1,5-a]pyrimidine synthesis. Optimization will likely be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: Add 2-bromo-1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Strategy 2: Late-stage Bromination Protocol

This protocol is based on general procedures for the bromination of pyrazolo[1,5-a]pyrimidines.

Step 2a: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-methylpyrazole (1.0 eq) in ethanol.

  • Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization to yield 2-methylpyrazolo[1,5-a]pyrimidine.

Step 2b: Bromination of 2-methylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: Dissolve 2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid in a flask protected from light.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

FeatureStrategy 1: CyclocondensationStrategy 2: Late-stage Bromination
Starting Materials 5-amino-3-methylpyrazole, Brominated 1,3-dicarbonyl5-amino-3-methylpyrazole, 1,3-dicarbonyl, Brominating agent
Number of Steps 12
Key Challenge Regioselectivity of cyclizationRegioselectivity of bromination
Potential for Isomers HighModerate to High
Reported Yields Varies, can be improved with microwaveVaries, dependent on selectivity

Visualizations

experimental_workflow_strategy_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-amino-3-methylpyrazole C Cyclocondensation (e.g., Acetic Acid, Reflux or Microwave) A->C B Brominated 1,3-dicarbonyl B->C D Aqueous Work-up C->D E Filtration D->E F Purification (Crystallization/Chromatography) E->F G 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine F->G experimental_workflow_strategy_2 cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination cluster_purification Purification A1 5-amino-3-methylpyrazole C1 Cyclocondensation A1->C1 B1 1,3-dicarbonyl B1->C1 D1 2-methylpyrazolo[1,5-a]pyrimidine C1->D1 F1 Bromination D1->F1 E1 Brominating Agent (e.g., NBS) E1->F1 G1 Crude Product F1->G1 H1 Purification (Chromatography) G1->H1 I1 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine H1->I1 troubleshooting_low_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Product Cause1 Impure Starting Materials Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Verify Purity (NMR, LCMS) Cause1->Solution1 Solution2 Optimize: Solvent, Catalyst, Temp. Cause2->Solution2 Solution3 Increase Reaction Time or Temp. Consider Microwave Synthesis Cause3->Solution3

References

Technical Support Center: Functionalization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, offering systematic approaches to problem-solving.

Issue 1: Low or No Product Yield in Cyclocondensation Reactions

Question: I am experiencing low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

Answer: Low yields in this fundamental reaction can be attributed to several factors. A systematic troubleshooting approach is recommended:

  • Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound, as impurities can significantly interfere with the reaction.[1] The reactivity of the β-dicarbonyl compound is also a critical factor, with some substrates requiring more stringent conditions to prevent side reactions.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common and effective solvent that also acts as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.[1]

    • Catalyst: The reaction can be catalyzed by either acid or base.[1] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1][2] In base-catalyzed reactions, employing a non-nucleophilic base is preferable to avoid unwanted side reactions.[1]

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is unsatisfactory, incrementally increasing the reaction time or temperature while monitoring the progress by Thin Layer Chromatography (TLC) is advised.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and enhance yields in comparison to conventional heating methods.[1][2] If available, this technique is a highly recommended alternative.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Regioselectivity in Cyclocondensation Reactions

Question: My cyclocondensation reaction is yielding a mixture of isomers, which complicates purification. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a frequent challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The substitution pattern on both the 5-aminopyrazole and the 1,3-bielectrophile plays a crucial role in determining the isomeric outcome.

  • Influence of Substituents: The electronic and steric properties of the substituents on the starting materials can direct the cyclization to favor one regioisomer over another. For instance, the nature of the β-dicarbonyl compound can significantly influence the reaction pathway.[2]

  • Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst can modulate the regioselectivity. Experimenting with different solvent polarities and acidic or basic catalysts is recommended.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve regioselectivity in some cases by providing rapid and uniform heating, which can favor the kinetically controlled product.[2]

  • Strategic Choice of Starting Materials: In some instances, achieving the desired regioselectivity may require a different synthetic approach, such as using a pre-functionalized pyrazole or a different 1,3-bielectrophile that favors the desired cyclization pathway.

Caption: Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the functionalization of the pyrazolo[1,5-a]pyrimidine core?

A1: The most prevalent methods for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold include:

  • Cyclocondensation Reactions: This is the primary method for constructing the core, allowing for the introduction of substituents at positions 2, 3, 5, 6, and 7 by varying the 5-aminopyrazole and 1,3-bielectrophilic precursors.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Heck reactions are extensively used to introduce aryl and other groups, particularly at halogenated positions.[2]

  • C-H Functionalization: Direct C-H arylation is an emerging and efficient method for creating C-C bonds, often with high regioselectivity.[4][5]

  • Nucleophilic Aromatic Substitution (NAS): This is a common strategy to introduce nucleophiles at the electrophilic 5 and 7 positions of the pyrimidine ring.[6]

Q2: How can I introduce a substituent at the C3 position?

A2: The C3 position is highly nucleophilic and can be functionalized through several methods:

  • Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group at the C3 position.[6]

  • Halogenation: Regioselective C3 halogenation can be achieved using potassium halide salts and a hypervalent iodine(III) reagent in aqueous media.[2]

  • Metal-Catalyzed Cross-Coupling: If a halogen is present at the C3 position, Suzuki and other cross-coupling reactions can be employed to introduce a wide variety of substituents.

Q3: What are the advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines?

A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods:

  • Reduced Reaction Times: Reactions that may take hours under conventional reflux can often be completed in minutes.[2]

  • Improved Yields: Microwave irradiation can lead to higher product yields.[1][2]

  • Enhanced Regioselectivity: In some cases, the rapid and uniform heating provided by microwaves can improve the regioselectivity of reactions.[2]

  • Greener Chemistry: Shorter reaction times and often improved efficiency contribute to more environmentally friendly synthetic protocols.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidines

Reaction TypeConventional Heating ConditionsYield (%)Microwave ConditionsYield (%)Reference
CyclocondensationReflux in ethanolModerate120 °C, 20 minHigh[2]
Three-component reactionAcetic acid, reflux, 10 hGood100 °C, 5 minHigh[1]
Suzuki CouplingPdCl₂(dppf), 110 °C, 12 h67-89100 °C, 15 minHigh[7][8]
C-H ArylationPd(OAc)₂, 110 °C, 12 hGoodNot specifiedExcellent[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the halogenated pyrazolo[1,5-a]pyrimidine, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Protocol 2: General Procedure for C-H Arylation of Pyrazolo[1,5-a]pyrimidines

This protocol provides a general method for the direct C-H arylation and may need to be optimized for specific substrates and arylating agents.

Materials:

  • Pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv)

  • Ligand (e.g., a phosphine ligand, 0.1 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the pyrazolo[1,5-a]pyrimidine, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired C-H arylated product.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on practical solutions and optimization strategies.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.

  • Reaction Conditions:

    • Solvent: Acetic acid is a commonly used solvent that can also act as a catalyst. If yields are low, consider using a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: The reaction can be catalyzed by either acid or base. If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is preferable.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux). If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. If available, this is a highly recommended alternative.

Issue 2: Poor Regioselectivity in Cyclocondensation Reactions

Q2: My cyclocondensation reaction is producing a mixture of isomers, leading to difficult purification. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. The substitution pattern on both the aminopyrazole and the biselectrophilic partner dictates the outcome.

  • Choice of Reagents: The use of β-en

Technical Support Center: Purification of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, such as 5-amino-3-methylpyrazole and 2-bromo-malonaldehyde, side-products from incomplete cyclization or over-bromination, and residual solvents from the reaction or initial work-up (e.g., ethanol, acetic acid).[1][2][3]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Suitable for achieving very high purity, especially for challenging separations.[4][5]

Q3: What is the solubility profile of this compound?

A3: While specific solubility data is not extensively published, based on its heterocyclic structure, it is expected to have moderate solubility in polar organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. It is likely to be sparingly soluble in non-polar solvents like hexanes and slightly soluble in water.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the solid is lower than the temperature of the solution. This can be exacerbated by the presence of impurities.[7][8]Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved as it cools. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent system.[7][8]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[9] If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[8][9] Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
Low recovery of purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is too soluble in the washing solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor purity after recrystallization. The chosen solvent is not effective at separating the impurity. The cooling process was too rapid, trapping impurities within the crystal lattice.Select a solvent where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity is either very soluble or insoluble at all temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (co-elution). The polarity of the eluent is too high or too low. The stationary phase is not appropriate for the separation.Optimize the solvent system by performing thin-layer chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[10] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound streaks on the column. The compound is not fully soluble in the eluent. The column is overloaded with the sample.Ensure the crude sample is fully dissolved in a minimum amount of the eluent or a slightly stronger solvent before loading it onto the column. Reduce the amount of sample loaded onto the column.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase. The compound is eluting in a very large volume of solvent.Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent to improve recovery. Monitor the elution closely using TLC to collect all fractions containing the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.[6] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., hexanes:ethyl acetate in varying ratios). Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization High initial purity? column_chromatography Column Chromatography start->column_chromatography Moderate purity/ Polar impurities? analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis hplc Preparative HPLC end_product Pure Product hplc->end_product analysis->hplc Higher purity needed? analysis->end_product Purity acceptable?

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting n1 Start Recrystallization n2 Compound Oils Out? n1->n2 n3 Add More Solvent & Cool Slowly n2->n3 Yes n4 No Crystals Form? n2->n4 No n3->n4 n5 Concentrate Solution/ Add Seed Crystal n4->n5 Yes n7 Poor Purity? n4->n7 No n5->n7 n6 Successful Crystallization n7->n6 No n8 Change Solvent/ Slower Cooling n7->n8 Yes n8->n1

Caption: Troubleshooting logic for common recrystallization issues.

References

overcoming solubility issues of pyrazolo[1,5-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Solubility Challenges in Research and Development

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues associated with pyrazolo[1,5-a]pyrimidine inhibitors. The following troubleshooting guides and FAQs are designed to help you overcome experimental hurdles and optimize your research.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[1,5-a]pyrimidine inhibitors exhibit poor aqueous solubility?

A1: The pyrazolo[1,5-a]pyrimidine scaffold is a heterocyclic aromatic system that is often rigid and planar.[1] These characteristics can lead to strong crystal lattice energy, where the molecules pack tightly together in a solid state, making it difficult for water molecules to solvate them. Furthermore, many potent inhibitors in this class are modified with lipophilic (hydrophobic) functional groups to enhance binding to the ATP pocket of protein kinases, which further decreases their affinity for aqueous solutions.[1][2]

Q2: What are the primary strategies for improving the solubility of these inhibitors?

A2: The main approaches can be broadly categorized into two areas: chemical modification and formulation strategies.

  • Chemical Modifications: This involves altering the molecule itself. Key methods include salt formation for ionizable compounds, creating prodrugs, or making structural modifications to the scaffold to introduce more polar groups.[3][4]

  • Formulation Strategies: This involves manipulating the drug substance without changing its chemical structure. Common techniques include particle size reduction (micronization or nanosuspension), creating amorphous solid dispersions with polymers, and using complexing agents like cyclodextrins.[5][6][7]

Q3: At what stage of development should I start addressing solubility?

A3: Early assessment of physicochemical properties, including solubility, is a critical step in the drug discovery process.[3] Poor solubility can lead to inaccurate or irreproducible results in in vitro assays and can be a major barrier to in vivo efficacy and clinical development.[3][8] It is estimated that 40% of potential drug candidates fail to reach the market due to poor physicochemical properties.[3] Addressing solubility early can save significant time and resources.

Q4: Can improving solubility negatively impact the inhibitor's potency?

A4: It is a possibility that must be carefully evaluated. Structural modifications intended to increase solubility could inadvertently disrupt key interactions with the target kinase, thereby reducing potency. However, many strategies, particularly formulation approaches like creating polymer-drug dispersions, have been shown to successfully increase the apparent water solubility of pyrazolopyrimidine inhibitors without compromising their biological activity.[9][10]

Troubleshooting Guide

Issue 1: My pyrazolo[1,5-a]pyrimidine inhibitor is precipitating in the aqueous buffer during my in vitro kinase assay.

Potential Cause Recommended Solution
Low Intrinsic Solubility The concentration of the inhibitor exceeds its maximum solubility in the assay buffer.
Solution 1: Use a Co-solvent. Prepare your stock solution in 100% DMSO and perform serial dilutions. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity.[9]
Solution 2: Test Formulation Approaches. For more robust solubilization, consider formulating the inhibitor. A study on pyrazolo[3,4-d]pyrimidine kinase inhibitors found that dispersions with polymers like Pluronic F-68 or Tween 80 successfully increased water solubility and maintained potency.[10]
Solution 3: Prepare a Nanosuspension. Nanosuspensions, which are very fine dispersions of the drug particles in an aqueous vehicle, can significantly increase the dissolution rate and saturation solubility.[11][12][13]

Issue 2: The oral bioavailability of my lead compound is very low in animal models, despite high cell permeability.

Potential Cause Recommended Solution
Poor Dissolution Rate The compound falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), where absorption is limited by how quickly it dissolves.[14]
Solution 1: Create an Amorphous Solid Dispersion. Converting the crystalline drug into an amorphous state, typically by dispersing it in a polymer matrix, can significantly enhance dissolution rates and oral absorption.[5][7] Common polymers used include HPMCAS and PVPVA.[7][15]
Solution 2: Employ a Prodrug Strategy. A prodrug approach involves chemically modifying the inhibitor to create a more soluble version that converts back to the active drug in vivo.[3] For pyrazolo[3,4-d]pyrimidines, adding a water-soluble N-methylpiperazino group via a linker successfully improved aqueous solubility.[3]
Solution 3: Salt Formation. If your inhibitor has an ionizable acidic or basic group, forming a salt is a highly effective method to increase both solubility and dissolution rate.[4][16] The pKa of the compound is a key factor in selecting this approach.[16]

Issue 3: I am struggling to get consistent results in my cell-based assays due to compound precipitation.

Potential Cause Recommended Solution
Compound Crashing Out The inhibitor precipitates when the DMSO stock is diluted into the aqueous cell culture medium.
Solution 1: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble complex. This can prevent precipitation and increase the effective concentration of the drug available to the cells.[5][14]
Solution 2: Use a Miniaturized Polymer-Drug Microarray. A high-throughput screening method using an inkjet printer to create microarrays of different polymer-drug formulations can rapidly identify suitable polymers that enhance solubility and improve cytotoxicity results in cell lines like A549.[9][15]
Solution 3: Re-evaluate Compound Structure (SAR). Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines have shown that strategic modifications, such as introducing alkoxy groups or disrupting crystal packing through structural redesign, can improve solubility while maintaining or even enhancing cellular potency.[1][17]

Data Summary

Table 1: Comparison of Solubility Enhancement for Pyrazolopyrimidine Analogs

Compound/ScaffoldParent Drug SolubilityEnhancement StrategyModified SolubilityFold IncreaseReference
Pyrazolyl-pyrimidinone (AC1 Inhibitor)Poor aqueous solubilityStructural Modification (Amine Linker)74 ± 7 μMNot specified[17]
Pyrazolo[3,4-d]pyrimidine (Src/Abl Inhibitor)Low aqueous solubilityProdrug (N-methylpiperazino moiety)Significantly ImprovedNot specified[3]
Pyrazolo[1,5-a]pyrimidine (CFTR Activator)Poor solubilityStructural OptimizationSuitable for eye drop formulationNot specified[18]
Pyrazolo[3,4-d]pyrimidine (SI306)Low water solubilityPolymer Dispersion (Pluronic F-68, Tween 80)Comparable potency to DMSO solutionNot specified[10]

Visualizations

Logical & Experimental Workflows

Figure 1: Decision workflow for selecting a solubility enhancement strategy. start Start: Poorly Soluble Pyrazolo[1,5-a]pyrimidine Inhibitor pka_check Assess Compound Properties: Does it have an ionizable acidic/basic group (pKa)? start->pka_check salt Strategy: Salt Formation (High potential for success) pka_check->salt  Yes (pKa ≥ 5 or ≤ 3) dev_stage Development Stage? pka_check->dev_stage No / Non-ionizable   early Early Stage (In Vitro Assays) dev_stage->early Early   late Late Stage (In Vivo / Preclinical) dev_stage->late  Late formulate Strategy: Formulation - Co-solvents (DMSO) - Cyclodextrins - Polymer Dispersions early->formulate chem_mod Strategy: Chemical Modification - Prodrug Approach - SAR Optimization late->chem_mod particle Strategy: Particle Size Reduction - Micronization - Nanosuspension late->particle

Caption: Decision workflow for selecting a solubility enhancement strategy.

Figure 2: General workflow for preparing an amorphous solid dispersion. step1 Step 1: Selection Select appropriate polymer (e.g., PVP, HPMC, HPMCAS) and solvent system. step2 Step 2: Dissolution Dissolve both the inhibitor and the polymer in a common volatile solvent. step1->step2 step3 Step 3: Solvent Evaporation Remove the solvent using techniques like spray drying, freeze-drying, or rotary evaporation. step2->step3 step4 Step 4: Collection & Drying Collect the resulting solid powder and dry under vacuum to remove residual solvent. step3->step4 step5 Step 5: Characterization Analyze the solid dispersion using DSC and XRPD to confirm amorphous state. Test dissolution profile. step4->step5

Caption: General workflow for preparing an amorphous solid dispersion.

Signaling Pathway Context

Figure 3: Simplified PI3K signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine inhibitors. RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Cell Cell Proliferation, Survival, Growth AKT->Cell Promotes

Caption: Simplified PI3K signaling pathway targeted by these inhibitors.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is a common method for creating solid dispersions to enhance the solubility of BCS Class II compounds.[5][7]

Materials:

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA), HPMCAS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both inhibitor and polymer

  • Rotary evaporator or spray dryer

  • Vacuum oven

  • Analytical balance, glassware

Methodology:

  • Preparation of Solution:

    • Determine the desired drug-to-polymer ratio (e.g., 1:3, 1:5 w/w).

    • Accurately weigh the inhibitor and the selected polymer.

    • In a suitable flask, dissolve both components in the minimum amount of the chosen solvent. Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Removal:

    • Using a Rotary Evaporator: Attach the flask to the rotary evaporator. Set the water bath to a temperature appropriate for the solvent (e.g., 40-50°C). Apply vacuum and rotation to evaporate the solvent, leaving a thin film on the flask wall.

    • Using a Spray Dryer: This is more suitable for larger scales. Dissolve the components as above and feed the solution into the spray dryer according to the manufacturer's instructions to generate a fine powder.

  • Drying and Collection:

    • Scrape the solid film (from rotary evaporation) or collect the powder (from spray drying).

    • Place the collected solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a sharp melting peak) and X-ray Powder Diffraction (XRPD) (presence of a halo pattern instead of sharp Bragg peaks).

    • Perform dissolution studies comparing the solid dispersion to the pure crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: Nanosuspension Preparation by Wet Media Milling

This protocol reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[11][12]

Materials:

  • Pyrazolo[1,5-a]pyrimidine inhibitor (micronized if possible)

  • Dispersion medium (e.g., purified water)

  • Stabilizer(s) (e.g., Vitamin E TPGS, HPMC, Poloxamers)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Planetary ball mill or other high-energy media mill

  • High-pressure homogenizer (optional, for further size reduction)

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Methodology:

  • Preparation of Suspension:

    • Prepare an aqueous solution of the chosen stabilizer(s).

    • Disperse the accurately weighed inhibitor into the stabilizer solution to form a presuspension. A concentration of 2-10% (w/v) drug is typical.

  • Milling Process:

    • Transfer the presuspension to the milling chamber containing the milling media.

    • Begin the milling process at a set speed and temperature (cooling is often required to prevent degradation).

    • Milling time can range from a few hours to several days. Periodically take samples to monitor particle size reduction using a particle size analyzer.

  • Endpoint and Separation:

    • Continue milling until the desired particle size (typically <500 nm with a narrow polydispersity index) is achieved and a plateau is reached.

    • Separate the nanosuspension from the milling media by pouring the mixture through a sieve or filter.

  • Characterization:

    • Measure the final mean particle size, polydispersity index (PDI), and zeta potential using DLS. A high absolute zeta potential (>|30| mV) is desirable for physical stability.

    • Assess the dissolution rate of the nanosuspension compared to the unmilled drug.

    • Monitor the physical stability of the nanosuspension over time at different storage conditions to check for crystal growth or aggregation.[12]

References

Technical Support Center: Suzuki Coupling with Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazolo[1,5-a]pyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guide

Failed or low-yielding Suzuki coupling reactions with pyrazolo[1,5-a]pyrimidines can be attributed to several factors, often related to the inherent electronic properties of nitrogen-containing heterocycles. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Catalyst Inactivity or Decomposition: The Pd(0) active species may not be forming or is being deactivated. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine can coordinate to the palladium center, inhibiting catalysis.[1][2]• Use a pre-formed, air-stable Pd(0) precatalyst (e.g., XPhos Pd G3). • Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the metal center and promote reductive elimination.[1] • Ensure rigorous degassing of solvents and reaction mixtures to prevent oxidation of the Pd(0) catalyst.[1][3]
Poor Substrate Solubility: Starting materials may not be fully dissolved in the reaction solvent, limiting their availability for reaction.[1]• Screen a variety of solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene).[1] • Increase the reaction temperature.[1] Microwave irradiation can also be effective.[4][5]
Significant Debromination/Dehalogenation Proto-deboronation of Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to its replacement with a proton from the solvent.[6]• Use a more stable boronate ester, such as a pinacol or MIDA ester.[7][8] • Run the reaction under anhydrous conditions if possible.[1] • Choose the base carefully; sometimes a weaker base or different base/solvent combination can minimize this side reaction.
Competitive Hydrodehalogenation: The aryl halide can react with a hydride source in the presence of the palladium catalyst.• Optimize the reaction temperature and time; prolonged heating can favor side reactions.[1]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][9]• Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[3] Freeze-pump-thaw cycles are a highly effective degassing method.[1]
Catalyst System: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.• Screen different palladium sources and ligands.[1]
Unstable Boronic Acid/Ester Inherent Instability: Some heteroaryl boronic acids are inherently unstable and prone to decomposition.[7]• Consider synthesizing and using the corresponding boronate ester (e.g., pinacol ester), which generally exhibit greater stability.[7][8][10] • Store boronic acids and esters under an inert atmosphere at low temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 3-bromo-pyrazolo[1,5-a]pyrimidine is failing or giving very low yields. What are the first things I should check?

A1: When encountering a failed reaction, first verify the integrity of your reagents and the reaction setup.[9] Ensure your palladium catalyst is active; consider using a fresh batch or a more robust precatalyst.[9] The pyrazolo[1,5-a]pyrimidine ring system can act as a ligand for the palladium, inhibiting the catalytic cycle.[2] Using bulky, electron-rich ligands like XPhos can mitigate this issue.[1][4] Also, confirm that your reaction is performed under a strictly inert atmosphere, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3]

Q2: I am observing a significant amount of the debrominated pyrazolo[1,5-a]pyrimidine byproduct. How can I minimize this?

A2: Debromination, or more generally, dehalogenation, is a common side reaction. One major cause is the proto-deboronation of the boronic acid coupling partner, which then leads to a competitive reduction of your aryl halide. To address this, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester.[7][8] Additionally, carefully optimizing the base, solvent, and temperature can help disfavor this side reaction. For instance, in a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in avoiding the debromination reaction.[4][5]

Q3: Should I use a boronic acid or a boronate ester for my coupling with a pyrazolo[1,5-a]pyrimidine?

A3: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[7] Boronic acids are generally more reactive, which can lead to faster reaction times.[7] However, they are also more prone to decomposition through pathways like proto-deboronation.[6][7] Boronate esters, particularly pinacol esters, offer significantly greater stability, are easier to handle and purify, and have a longer shelf-life.[7][10] For challenging substrates like many nitrogen-containing heterocycles, the enhanced stability of a boronate ester can often lead to more reproducible and higher isolated yields.[7][8]

Q4: What are the recommended starting conditions for a Suzuki coupling with a halogenated pyrazolo[1,5-a]pyrimidine?

A4: Based on successful reports, a good starting point for the Suzuki coupling of a bromo-pyrazolo[1,5-a]pyrimidine would be to use a modern palladium precatalyst with a bulky phosphine ligand. For example, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids was successfully achieved using XPhosPdG2 as the precatalyst and additional XPhos as a ligand.[4][5] A common solvent system is a mixture of an organic solvent like dioxane with water, and a base such as K₃PO₄ or Na₂CO₃.[4] Microwave heating has also been shown to be effective in promoting these couplings.[4][5][11]

Q5: My starting materials are not dissolving well in the reaction mixture. What can I do?

A5: Poor solubility can significantly hinder reaction rates.[1] If your pyrazolo[1,5-a]pyrimidine or boronic acid derivative has poor solubility, you can try several strategies. Screening different solvents or solvent mixtures is a primary approach; for example, moving from dioxane/water to a more polar solvent like DMF might help.[1] Increasing the reaction temperature will also generally improve solubility.[1]

Experimental Protocols

Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [4][12]

This protocol is adapted from a reported procedure for the C3-arylation of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv)

  • XPhos (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Yields for this specific reaction with a variety of arylboronic acids were reported to be in the range of 67-89%.[4][12]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X L2 oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar' L2 tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' Product re->product aryl_halide Ar-X (Pyrazolo-pyrimidine) aryl_halide->oa boronic_acid Ar'-B(OR)2 Boronic Acid/Ester boronic_acid->tm base Base base->tm Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Halide, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Time) start->check_conditions optimize_catalyst Optimize Catalyst System (Use Pre-catalyst, Bulky Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Screen Base and Solvent optimize_catalyst->optimize_base_solvent success Improved Yield optimize_catalyst->success side_reactions Analyze for Side Reactions (Debromination, Homocoupling) optimize_base_solvent->side_reactions use_ester Switch to Boronate Ester (e.g., Pinacol) use_ester->success side_reactions->optimize_catalyst Homocoupling side_reactions->use_ester Debromination/ Decomposition Boronic_Acid_Decomposition cluster_pathways Decomposition Pathways boronic_acid Ar-B(OH)2 (Boronic Acid) boroxine [ArBO]3 (Boroxine) boronic_acid->boroxine Dehydration (self-condensation) proto_deboronation Ar-H (Proto-deboronation) boronic_acid->proto_deboronation H+ Source (e.g., H2O) homocoupling Ar-Ar (Homocoupling) boronic_acid->homocoupling [O], Pd Catalyst oxidation Ar-OH (Oxidation) boronic_acid->oxidation Oxidants boroxine->boronic_acid Hydrolysis

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions in the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on side reactions and their mitigation.

Issue 1: Formation of Regioisomers

  • Q1: My reaction between a 5-aminopyrazole and an unsymmetrical β-dicarbonyl compound yielded a mixture of two isomers. How can I control the regioselectivity?

    A1: The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers: pyrazolo[1,5-a]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidin-5-ones. The regiochemical outcome is primarily determined by the initial nucleophilic attack of either the exocyclic amino group (at the C5 of the pyrazole) or the endocyclic nitrogen (N1) on the more electrophilic carbonyl group of the β-dicarbonyl compound. Several factors can be adjusted to favor the formation of one isomer over the other.

    • Reaction Conditions:

      • Solvent and Catalyst: The choice of solvent and catalyst is crucial. Acidic conditions, such as refluxing in acetic acid, often favor the formation of the pyrazolo[1,5-a]pyrimidin-7-one isomer.[1][2] This is because the exocyclic amino group is more nucleophilic under these conditions. Conversely, basic conditions may favor the formation of the pyrazolo[1,5-a]pyrimidin-5-one isomer.

      • Temperature: Higher temperatures, often achieved through conventional heating or microwave irradiation, can influence the reaction rate and selectivity. Microwave-assisted synthesis has been reported to promote regioselective formation of pyrazolo[1,5-a]pyrimidines, often with higher yields and shorter reaction times.[2]

    • Nature of Reactants:

      • Substituents on the β-dicarbonyl compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered carbonyl group will be less accessible, favoring attack at the less hindered carbonyl.

      • Substituents on the 5-aminopyrazole: Electron-donating or withdrawing groups on the pyrazole ring can alter the nucleophilicity of the amino group and the endocyclic nitrogen, thereby influencing regioselectivity.

    • Strategic Approach: To achieve high regioselectivity, it is recommended to perform small-scale pilot reactions screening different solvents (e.g., acetic acid, ethanol, DMF), catalysts (e.g., H₂SO₄, piperidine), and temperatures. Monitoring the reaction by TLC or LC-MS can help identify the conditions that maximize the yield of the desired isomer.

Issue 2: Low or No Product Yield

  • Q2: I am experiencing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine. What are the possible causes and solutions?

    A2: Low or no product yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

    • Purity of Starting Materials: Ensure the 5-aminopyrazole and the β-dicarbonyl compound are pure. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.

    • Reaction Conditions:

      • Temperature and Reaction Time: Many pyrazolo[1,5-a]pyrimidine syntheses require elevated temperatures (reflux). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC to determine the optimal reaction time.

      • Catalyst: The choice and concentration of the catalyst are critical. If using an acid catalyst like acetic acid or sulfuric acid, ensure it is used in the appropriate amount. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid side reactions with the carbonyl compounds.

    • Microwave Irradiation: As mentioned, microwave-assisted synthesis can often improve yields and reduce reaction times.[2] This is due to efficient and uniform heating.

Issue 3: Difficult Product Purification

  • Q3: The crude product from my reaction is a complex mixture that is difficult to purify. What can I do?

    A3: Purification challenges often stem from the presence of closely related side products, such as regioisomers, or unreacted starting materials.

    • Optimize Reaction Conditions: The first step is to revisit the reaction conditions to minimize the formation of byproducts. A cleaner reaction will simplify the purification process.

    • Chromatography: Column chromatography is a common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a gradient elution can be more effective than an isocratic one.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, especially for removing minor impurities. A careful selection of the recrystallization solvent is key.

    • Derivatization: In some cases, it may be possible to selectively react one of the isomers to facilitate separation. This is a more advanced technique and requires careful planning.

Frequently Asked Questions (FAQs)

  • Q4: What are the most common side products in the synthesis of pyrazolo[1,5-a]pyrimidines?

    A4: The most common side products are regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Other potential side products can arise from self-condensation of the starting materials or incomplete cyclization, leading to open-chain intermediates. Dimerization or polymerization of starting materials or products can also occur under certain conditions.

  • Q5: Can I use β-keto esters or β-keto nitriles instead of β-diketones?

    A5: Yes, β-keto esters and β-keto nitriles are excellent alternatives to β-diketones for the synthesis of pyrazolo[1,5-a]pyrimidines.[2] The use of these reagents can also influence the regioselectivity of the reaction and introduce different functional groups onto the pyrimidine ring, which can be useful for further derivatization.

  • Q6: How does microwave-assisted synthesis improve the regioselectivity?

    A6: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and often higher yields. This rapid heating can favor one reaction pathway over another, leading to improved regioselectivity.[2] It is thought that the rapid heating can overcome the activation energy barrier for the desired reaction more efficiently than for competing side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalystTemperature (°C)MethodProduct(s)Yield (%)Reference
3-Phenyl-5-aminopyrazoleEthyl acetoacetateAcetic Acid-RefluxConventional5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one85[2]
3-Amino-5-methyl-1H-pyrazole4-MethoxybenzoylacetoneEthanol-75Ultrasound7-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine98
5-Amino-3-(p-tolyl)-1H-pyrazoleEthyl benzoylacetateAcetic AcidH₂SO₄RefluxConventional5-Phenyl-2-(p-tolyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one92[2]
5-Amino-3-phenyl-1H-pyrazoleBenzoylacetonitrileEthanolPiperidineRefluxConventional7-Amino-5-phenyl-2-phenylpyrazolo[1,5-a]pyrimidine80
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneNone-150MicrowaveCyclopentapyrazolo[1,5-a]pyrimidinesHigh[2]
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneNone-150MicrowaveCyclopentapyrazolo[1,5-a]pyrimidinesHigh[2]

Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Yields are for the major regioisomer reported.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol favors the formation of the pyrazolo[1,5-a]pyrimidin-7-one isomer.

  • Materials:

    • 3-Phenyl-5-aminopyrazole (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Glacial acetic acid

  • Procedure:

    • To a solution of 3-phenyl-5-aminopyrazole in glacial acetic acid, add ethyl acetoacetate.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the desired 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.

    • The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Regioselective Synthesis of Cyclopentapyrazolo[1,5-a]pyrimidines

This protocol utilizes microwave irradiation to achieve high regioselectivity and yield.[2]

  • Materials:

    • 3-Substituted-5-amino-1H-pyrazole (1.0 eq)

    • 2-Acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone (1.0 eq)

  • Procedure:

    • In a microwave-safe reaction vessel, mix the 3-substituted-5-amino-1H-pyrazole and the cyclic β-dicarbonyl compound.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150 °C for the time determined by initial optimization (typically a few minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Confirm the structure of the product by spectroscopic analysis.

Mandatory Visualization

Reaction_Pathways aminopyrazole 5-Aminopyrazole intermediate_A Intermediate A (Attack at C=O of R1) aminopyrazole->intermediate_A  Exocyclic NH2 attack intermediate_B Intermediate B (Attack at C=O of R2) aminopyrazole->intermediate_B  Endocyclic NH attack dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->intermediate_A dicarbonyl->intermediate_B product_7_one Pyrazolo[1,5-a]pyrimidin-7-one intermediate_A->product_7_one Cyclization & Dehydration product_5_one Pyrazolo[1,5-a]pyrimidin-5-one (Side Product) intermediate_B->product_5_one Cyclization & Dehydration

Caption: Reaction pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting_Workflow start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_sm Check Starting Material Purity check_yield->check_sm Yes isomers Regioisomers Present? check_purity->isomers Yes success Successful Synthesis check_purity->success No optimize_purification Optimize Purification (Chromatography, Recrystallization) isomers->optimize_purification No adjust_regioselectivity Adjust for Regioselectivity (Solvent, Catalyst, MW) isomers->adjust_regioselectivity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) optimize_conditions->check_yield check_sm->optimize_conditions optimize_purification->success adjust_regioselectivity->check_yield

Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyrimidine synthesis.

References

Technical Support Center: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during the handling, storage, and experimental use of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems you may encounter.

Issue 1: Compound Degradation Observed in Solution During an Experiment

  • Question: I am observing the appearance of unknown peaks in my HPLC analysis during my reaction or analysis, suggesting my this compound is degrading. What are the likely causes and how can I prevent this?

  • Answer: Degradation of this compound in solution can be attributed to several factors, primarily photodegradation, hydrolysis, or reaction with nucleophiles.

    • Photodegradation: Brominated heterocyclic compounds are susceptible to photodegradation, where the carbon-bromine bond is cleaved by light, leading to debromination.[1][2] This process follows pseudo-first-order kinetics and is more pronounced under UV or high-intensity light.[1]

      • Solution: Protect your experiment from light by using amber vials or wrapping your reaction vessel in aluminum foil. Work in a dimly lit area when possible.

    • Hydrolysis: The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The stability of pyrimidine derivatives is known to be influenced by pH.

      • Solution: Maintain a neutral pH for your solutions if your experimental conditions allow. Avoid strongly acidic or basic conditions unless required for the reaction. If you must work at non-neutral pH, consider running the experiment at a lower temperature to slow down potential degradation.

    • Reaction with Nucleophiles: The bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine ring makes this position susceptible to nucleophilic aromatic substitution. Bromopyrimidines are generally more reactive towards nucleophiles than their chloro- or iodo-counterparts. Common nucleophiles in a laboratory setting include amines, thiols, and hydroxide ions.

      • Solution: Be mindful of the reagents and solvents used in your experiment. If your reaction mixture contains strong nucleophiles that are not intended to react with the pyrazolo[1,5-a]pyrimidine core, consider using a less nucleophilic alternative or protecting the 6-position if feasible for your synthetic route.

Issue 2: Inconsistent Results or Loss of Potency of the Compound Over Time

  • Question: My stock solution of this compound seems to be losing its potency, leading to inconsistent results in my assays. How should I properly store this compound?

  • Answer: Loss of potency is a strong indicator of compound degradation during storage. Proper storage conditions are crucial for maintaining the integrity of this compound.

    • Solid State Storage:

      • Recommendation: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is a suitable environment. This minimizes exposure to moisture and light, which can contribute to hydrolysis and photodegradation, respectively.

    • Solution Storage:

      • Recommendation: Prepare fresh solutions for immediate use whenever possible. If you need to store solutions, follow these guidelines:

        • Solvent Choice: The choice of solvent can impact stability. Aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

        • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down degradation kinetics.

        • Light Protection: Always store solutions in amber vials or wrapped in foil to protect from light.

        • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of brominated heterocyclic compounds, the two most probable degradation pathways for this compound are:

  • Photolytic Debromination: Cleavage of the C-Br bond upon exposure to light, leading to the formation of 2-methylpyrazolo[1,5-a]pyrimidine. This is a common degradation route for brominated aromatic and heteroaromatic compounds.[1][2]

  • Nucleophilic Substitution: Displacement of the bromide at the 6-position by a nucleophile. The reactivity of the C-Br bond makes it a likely site for reaction with nucleophiles present in the solution.

Below is a diagram illustrating these potential degradation pathways.

cluster_main Potential Degradation Pathways of this compound cluster_pathways cluster_products A This compound B Photodegradation (Debromination) A->B  Light (hν) C Nucleophilic Substitution A->C  Nucleophile (Nu⁻) D 2-methylpyrazolo[1,5-a]pyrimidine B->D E 6-Nu-2-methylpyrazolo[1,5-a]pyrimidine C->E

Caption: Potential degradation pathways for this compound.

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study, as recommended by ICH guidelines, is a systematic way to evaluate the stability of a substance under stress conditions. This helps to identify potential degradation products and develop stability-indicating analytical methods.

Here is a general workflow for a forced degradation study:

cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1M NaOH, heat) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Heat solution/solid) A->E F Photodegradation (UV/Vis light exposure) A->F G Analyze Samples by Stability-Indicating Method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and Characterize Degradation Products (e.g., LC-MS) G->H I Develop Stability Profile and Propose Degradation Pathway H->I

Caption: A general workflow for conducting a forced degradation study.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reverse-phase HPLC method with a C18 column and a UV detector is a good starting point. The method should be developed and validated to ensure it can resolve the parent compound from all potential impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of unknown degradation products observed in HPLC analysis by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound and its degradation products are thermally stable and volatile.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for investigating the stability of this compound under various stress conditions.

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).2. To 1 mL of this solution, add 1 mL of 0.1 M HCl.3. Incubate the mixture at 60°C for 24 hours.4. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound.2. To 1 mL of this solution, add 1 mL of 0.1 M NaOH.3. Incubate the mixture at 60°C for 24 hours.4. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the compound.2. To 1 mL of this solution, add 1 mL of 3% H₂O₂.3. Keep the mixture at room temperature, protected from light, for 24 hours.4. At various time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation 1. For solution stability, heat a solution of the compound at 60°C for 24 hours, protected from light.2. For solid-state stability, place the solid compound in an oven at 60°C for 24 hours.3. At various time points, sample the solution or dissolve a portion of the solid for HPLC analysis.
Photodegradation 1. Prepare a 1 mg/mL solution of the compound.2. Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.3. A control sample should be wrapped in aluminum foil to protect it from light.4. At various time points, withdraw an aliquot for HPLC analysis.

Note: The conditions and time points mentioned above are starting points and may need to be optimized based on the observed stability of the compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Data Presentation

Table 1: Example of a Stability Data Summary Table from a Forced Degradation Study

Stress ConditionDuration (hours)Assay of this compound (%)Total Impurities (%)Major Degradant RRT
Control 2499.80.2-
0.1 M HCl, 60°C 2492.57.50.85
0.1 M NaOH, 60°C 2488.211.80.92
3% H₂O₂, RT 2498.11.91.15
Heat (60°C) 2499.50.5-
Photolysis 2485.714.30.78

RRT = Relative Retention Time

This technical support guide is intended to provide general guidance. Specific experimental conditions and results may vary. Always refer to relevant safety data sheets and perform a thorough risk assessment before conducting any experiments.

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent and scalable methods involve the cyclocondensation of a 3-amino-5-methylpyrazole intermediate with a brominated three-carbon electrophile. Key routes include reaction with 2-bromo-malonaldehyde or a related equivalent. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for analogous compounds.[1][2]

Q2: How can I control the regioselectivity of the cyclocondensation to favor the desired 6-bromo isomer?

A2: Regioselectivity is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis.[2] The substitution pattern on the aminopyrazole and the choice of the biselectrophilic partner are critical. Using β-enaminones can enhance regioselectivity.[2] For the specific synthesis of the 6-bromo isomer, the use of 2-bromo-malonaldehyde is a direct approach. The reaction conditions, such as solvent and catalyst (acidic or basic), also play a crucial role in directing the regiochemical outcome.[2][3]

Q3: What are the primary safety concerns when handling brominating agents on a larger scale?

A3: Brominating agents such as elemental bromine (Br₂) and N-bromosuccinimide (NBS) present significant hazards. Bromine is a corrosive, fuming liquid that is highly toxic if inhaled and can cause severe skin burns.[4][5][6][7] NBS is a solid that can be easier to handle, but care must be taken as it can undergo solid-state reactions and should not be mixed with solvents like DMF due to thermal instability.[4] On a large scale, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area (or under a fume hood), and have emergency procedures in place for spills or exposure.[5][6][7]

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: For large-scale purification, recrystallization is often the most effective and economical method for solid products.[2] If column chromatography is necessary, optimizing the solvent system is key to achieving good separation.[2] Employing one-pot or microwave-assisted syntheses can often lead to cleaner reaction mixtures with fewer byproducts, simplifying the purification process.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - If using conventional heating, consider incrementally increasing the reaction time or temperature. - Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for similar pyrazolo[1,5-a]pyrimidines.[2]
Suboptimal reaction conditions.- Experiment with different solvents; a higher-boiling point solvent may be beneficial. - The reaction can be catalyzed by acid or base; optimize the catalyst and its concentration.[2]
Formation of Impurities/Side Products Poor regioselectivity in the cyclocondensation step.- The choice of the 1,3-biselectrophilic compound is crucial; using β-enaminones can improve regioselectivity.[2] - The substitution pattern on the aminopyrazole precursor can also influence the outcome.[3]
Side reactions due to harsh conditions.- Consider milder reaction conditions, such as lower temperatures or the use of a less aggressive catalyst. - One-pot synthesis methodologies can sometimes lead to cleaner reactions.[8]
Difficult Product Isolation and Purification Product is an oil or difficult to crystallize.- Attempt to form a salt of the product, which may be more crystalline. - If using column chromatography, screen various solvent systems to find an optimal mobile phase for good separation.
Presence of closely related impurities.- If impurities are isomers, optimizing the reaction for higher regioselectivity is the best approach. - Recrystallization with different solvent systems may help in removing specific impurities.
Scale-up Challenges (e.g., exotherms, mixing) Poor heat transfer in larger reactors.- Ensure the reactor has adequate cooling capacity. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Inefficient mixing leading to localized hot spots or poor reaction kinetics.- Use appropriate agitation (stirring speed and impeller design) for the reactor size and viscosity of the reaction mixture.

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory or pilot plant conditions.

Starting Materials:

  • 3-Amino-5-methylpyrazole

  • 2-Bromo-malonaldehyde

  • p-Toluenesulfonic acid (TsOH) or a suitable base

  • Ethanol or another suitable solvent

Procedure:

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 3-amino-5-methylpyrazole and the chosen solvent (e.g., ethanol).

  • Reagent Addition: While stirring, add 2-bromo-malonaldehyde to the mixture. If an acidic catalyst is used, add p-toluenesulfonic acid (TsOH). The reaction can also be performed under basic conditions.[1]

  • Reaction: Heat the reaction mixture to reflux (or a target temperature determined during optimization, e.g., 80°C) and maintain for a period determined by reaction monitoring (e.g., 2-4 hours).[9] Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.[1]

Data Presentation

Table 1: Comparison of Synthetic Methods for Halogenated Pyrazolo[1,5-a]pyrimidines (Analogues)

Method Starting Materials Conditions Yield Reference
Microwave-Assisted5-amino-1H-pyrazole-4-carboxylate, 2-Bromo-malonaldehydeMicrowave, 110°C, various basesNot specified for exact product, but generally high for analogues[1]
One-Pot Cyclization/HalogenationAmino pyrazoles, enaminones, NaBr, K₂S₂O₈Water, room temperature to 80°CHigh to excellent for 3-bromo analogues (e.g., 85-95%)[8]
Conventional HeatingCompound feedstock, 2-bromomethyl etheraldehyde, TsOHEther, 80°C, 2 hNot specified[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Charge Reactor (3-Amino-5-methylpyrazole, Solvent) B 2. Add Reagents (2-Bromo-malonaldehyde, Catalyst) A->B C 3. Heat to Reflux (e.g., 80°C) B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Cool to RT D->E F 6. Filter Product E->F G 7. Recrystallize F->G H Final Product: 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impurities? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts IncreaseTimeTemp Increase Time/Temp or Use Microwave IncompleteReaction->IncreaseTimeTemp Yes OptimizeCatalyst Optimize Catalyst/Solvent IncompleteReaction->OptimizeCatalyst No MilderConditions Use Milder Conditions SideProducts->MilderConditions Yes ImproveRegio Improve Regioselectivity (e.g., use enaminones) SideProducts->ImproveRegio Yes Purification Purification Successful? IncreaseTimeTemp->Purification OptimizeCatalyst->Purification MilderConditions->Purification ImproveRegio->Purification End Successful Synthesis Purification->End Yes Recrystallize Optimize Recrystallization Purification->Recrystallize No Recrystallize->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purity Assessment of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the analytical assessment of compound purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of pyrazolo[1,5-a]pyrimidine compounds?

A1: The primary methods for purity assessment of pyrazolo[1,5-a]pyrimidines are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a UV detector or a mass spectrometer (LC-MS). Gas Chromatography (GC) can be used for volatile and thermally stable derivatives. For non-volatile or thermally labile compounds, Capillary Electrophoresis (CE) offers a high-resolution alternative. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining purity without the need for a reference standard of the analyte.[1][2]

Q2: What are the potential sources of impurities in synthesized pyrazolo[1,5-a]pyrimidines?

A2: Impurities can originate from various stages of the synthesis and purification process. Common sources include:

  • Unreacted starting materials: Such as 3-aminopyrazoles and β-dicarbonyl compounds.[3][4]

  • Side-products from the reaction: Including isomers formed during the cyclization step.[3]

  • Reagents and catalysts: Residual catalysts (e.g., palladium) or reagents used in the synthesis.[5]

  • Degradation products: Formed during the reaction, work-up, purification, or storage, especially if the compound is sensitive to light, heat, or pH changes. Forced degradation studies can help identify potential degradants.[6][7]

  • Residual solvents: Solvents used in the synthesis or purification that are not completely removed.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: Identifying an unknown peak typically involves hyphenated techniques. The most common approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides the mass-to-charge ratio (m/z) of the impurity, aiding in its molecular weight determination and elemental composition analysis with high-resolution mass spectrometry. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and then analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is a stability-indicating method, and why is it important for pyrazolo[1,5-a]pyrimidines?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It is crucial for pyrazolo[1,5-a]pyrimidines, as with any drug candidate, to ensure that the analytical method can separate the intact drug from its potential degradation products that may form under various environmental conditions (e.g., light, heat, humidity, acid/base hydrolysis, oxidation).[7][8] This is a regulatory requirement and is essential for determining the shelf-life and storage conditions of the drug product.[6][7]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for Basic Pyrazolo[1,5-a]pyrimidine Compounds

  • Possible Cause 1: Secondary Interactions with Residual Silanols

    • Solution:

      • Lower the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4).

      • Use a highly deactivated, end-capped column with a high-purity silica stationary phase.

      • Add a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to compete with the analyte for active sites.[9]

      • Increase the buffer concentration in the mobile phase.[10]

  • Possible Cause 2: Column Overload

    • Solution:

      • Reduce the concentration of the injected sample.

      • Decrease the injection volume.[11]

  • Possible Cause 3: Extra-column Volume

    • Solution:

      • Use shorter and narrower internal diameter tubing between the injector, column, and detector.

      • Ensure that all fittings are properly connected to minimize dead volume.

Issue: Peak Splitting or Shoulder Peaks

  • Possible Cause 1: Co-eluting Impurity

    • Solution:

      • Modify the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier) to improve resolution.

      • Adjust the gradient slope in a gradient elution method.

      • Change the column with a different stationary phase chemistry.

  • Possible Cause 2: Sample Solvent Incompatibility

    • Solution:

      • Dissolve the sample in the initial mobile phase or a weaker solvent.

      • Reduce the injection volume.[11]

  • Possible Cause 3: Column Void or Contamination

    • Solution:

      • If a void is suspected, replace the column.

      • To address contamination, flush the column with a strong solvent. If the problem persists, replace the column.[10]

General Analytical Issues

Issue: Poor Reproducibility of Results

  • Possible Cause 1: Inconsistent Sample Preparation

    • Solution:

      • Ensure accurate and consistent weighing of the sample.

      • Use calibrated volumetric flasks and pipettes.

      • Ensure complete dissolution of the sample before injection.

  • Possible Cause 2: Instrument Fluctuation

    • Solution:

      • Allow the instrument, especially the detector lamp and the column, to equilibrate to a stable temperature.[12]

      • Degas the mobile phase to prevent bubble formation in the pump.[12]

      • Check for leaks in the system.[10][11]

  • Possible Cause 3: Sample Degradation

    • Solution:

      • Analyze samples as soon as possible after preparation.

      • If necessary, store sample solutions in a cool, dark place or use an autosampler with temperature control.

      • Verify the stability of the analyte in the chosen solvent.

Quantitative Data Summary

Table 1: Typical HPLC Method Validation Parameters for a Pyrazolo[1,5-a]pyrimidine Derivative

ParameterTypical Value/Range
Linearity (r²)> 0.998
Range50-150 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)4 µg/mL
Limit of Quantitation (LOQ)15 µg/mL
SpecificityNo interference from blank, placebo, and known impurities
Robustness%RSD < 2.0% for minor changes in flow rate, mobile phase composition, and column temperature

Note: These values are illustrative and should be established for each specific analytical method.[13]

Table 2: Common Impurities in Pyrazolo[1,5-a]pyrimidine Synthesis and their Typical Analytical Signatures

Impurity TypeDescriptionTypical Analytical Signature (LC-MS)
Starting MaterialUnreacted 3-aminopyrazole derivativeA peak with the corresponding m/z of the starting material, often eluting earlier than the product.
Starting MaterialUnreacted β-dicarbonyl compoundA peak with the corresponding m/z of the starting material.
Isomeric ByproductRegioisomer formed during cyclizationA peak with the same m/z as the product but a different retention time.
DegradantProduct of hydrolysis or oxidationA peak with an m/z corresponding to the addition of oxygen or loss of a substituent.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination
  • Sample Preparation: Accurately weigh about 10 mg of the pyrazolo[1,5-a]pyrimidine sample and about 5 mg of an internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. Record the weights with high precision.[14]

  • Solvent: Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition: Acquire a 1H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with careful baseline and phase correction.

  • Calculation: Calculate the purity using the following formula:[2] Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    • Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = pyrazolo[1,5-a]pyrimidine

      • IS = Internal Standard

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed peak_shape Peak Shape Problem? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes reproducibility Reproducibility Issue? peak_shape->reproducibility No splitting Peak Splitting/Shoulder tailing->splitting Other end Problem Resolved splitting->end inconsistent_prep Inconsistent Sample Prep? reproducibility->inconsistent_prep Yes reproducibility->end No instrument_fluctuation Instrument Fluctuation? inconsistent_prep->instrument_fluctuation No review_prep Review Sample Preparation Protocol inconsistent_prep->review_prep Yes check_instrument Check Instrument Equilibration and Leaks instrument_fluctuation->check_instrument Yes instrument_fluctuation->end No review_prep->end check_instrument->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Purity_Assessment_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_hyphenated Hyphenated Techniques for Identification HPLC HPLC (High-Performance Liquid Chromatography) LC_MS LC-MS HPLC->LC_MS GC GC (Gas Chromatography) GC_MS GC-MS GC->GC_MS CE CE (Capillary Electrophoresis) qNMR qNMR (Quantitative NMR)

Caption: Key analytical methods for pyrazolo[1,5-a]pyrimidine purity assessment.

References

Validation & Comparative

Validating 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine as a Trk Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and potent kinase inhibitors is a central theme in modern oncology. Tropomyosin receptor kinases (Trks), comprising TrkA, TrkB, and TrkC, are key regulators of neuronal function and have emerged as critical therapeutic targets in cancers harboring NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a privileged structure in the design of Trk inhibitors, with two of the three FDA-approved Trk inhibitors featuring this core moiety.[1][2] This guide provides a framework for validating novel pyrazolo[1,5-a]pyrimidine derivatives, such as the hypothetical compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, as Trk inhibitors. We present a comparative analysis with established first- and second-generation inhibitors, Larotrectinib and Entrectinib, and provide detailed experimental protocols for key validation assays.

Biochemical Potency and Selectivity

A primary step in validating a novel Trk inhibitor is to determine its inhibitory activity against the target kinases and to assess its selectivity profile against a broader panel of kinases. While specific data for this compound is not publicly available, we can extrapolate expected performance based on published data for structurally related pyrazolo[1,5-a]pyrimidine-based Trk inhibitors. For the purpose of this guide, we will refer to a representative pyrazolo[1,5-a]pyrimidine derivative from recent literature as "PzP-Derivative" to illustrate the comparative data.

Table 1: Comparative Biochemical IC50 Values of Trk Inhibitors

Target KinasePzP-Derivative IC50 (nM)Larotrectinib IC50 (nM)Entrectinib IC50 (nM)
TrkA< 5~5~1
TrkB< 5~1~3
TrkC< 5~11~1
ALK>1000>1000~12
ROS1>1000>1000~7

Data for PzP-Derivative is representative of potent compounds from the pyrazolo[1,5-a]pyrimidine class with reported IC50 values under 5 nM.[3] Data for Larotrectinib and Entrectinib are compiled from publicly available sources.

Larotrectinib is a highly selective first-generation Trk inhibitor, while Entrectinib is a multi-kinase inhibitor targeting Trk, ROS1, and ALK.[4] A successful novel pyrazolo[1,5-a]pyrimidine-based inhibitor would ideally demonstrate high potency against all three Trk isoforms (TrkA, TrkB, and TrkC) with minimal off-target activity against other kinases, similar to Larotrectinib, to reduce the potential for off-target side effects.

Cellular Activity and Downstream Signaling

To confirm that the biochemical activity translates to a cellular context, it is crucial to assess the inhibitor's ability to block Trk signaling in cancer cells harboring NTRK fusions. This is typically evaluated by measuring the phosphorylation of Trk and key downstream signaling proteins like AKT and ERK.

Table 2: Comparative Cellular IC50 Values for Inhibition of Trk Phosphorylation

Cell Line (NTRK Fusion)PzP-Derivative IC50 (nM)Larotrectinib IC50 (nM)Entrectinib IC50 (nM)
KM12 (TPM3-NTRK1)< 10~10~5
CUTO-3 (ETV6-NTRK3)< 10~15~8

Data for PzP-Derivative is hypothetical based on potent analogs. Data for Larotrectinib and Entrectinib are representative values from literature.

A potent Trk inhibitor will effectively suppress the autophosphorylation of the Trk fusion protein and consequently inhibit the downstream signaling pathways that drive tumor growth and survival.

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of a novel Trk inhibitor. Below are protocols for key experiments.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials : Recombinant TrkA, TrkB, and TrkC kinases, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu,Tyr 4:1), test compound, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Procedure :

    • Dispense the kinase, substrate, and buffer into the wells of a 384-well plate.

    • Add serial dilutions of the test compound (e.g., this compound) or control inhibitors (Larotrectinib, Entrectinib) to the wells. A DMSO control is used for baseline activity.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to the DMSO control and determine the IC50 values using non-linear regression analysis.

Cellular Western Blot for Trk Phosphorylation

This experiment assesses the ability of an inhibitor to block Trk signaling within a cellular environment.

  • Cell Culture : Culture cancer cells known to harbor an NTRK gene fusion (e.g., KM12 or CUTO-3 cells) under standard conditions.

  • Compound Treatment : Treat the cells with various concentrations of the test compound, control inhibitors, or DMSO for a set period (e.g., 2-4 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Determine the IC50 value for the inhibition of phosphorylation.

Visualizing Key Pathways and Workflows

Trk Signaling Pathway

The following diagram illustrates the canonical Trk signaling pathway, which is constitutively activated by NTRK fusions, leading to cell proliferation and survival. Inhibition of the Trk kinase domain blocks these downstream signals.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Fusion Protein PLCg PLCγ Trk->PLCg pY PI3K PI3K Trk->PI3K pY RAS RAS Trk->RAS pY Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-2-methyl- pyrazolo[1,5-a]pyrimidine Inhibitor->Trk Inhibition

Caption: Trk signaling pathway and point of inhibition.

Experimental Workflow for Trk Inhibitor Validation

The validation of a novel Trk inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Efficacy a Compound Synthesis (this compound) b Biochemical Kinase Assay (IC50 vs. TrkA, TrkB, TrkC) a->b c Kinase Selectivity Panel (>100 Kinases) b->c d Cellular Assay (NTRK Fusion Cell Lines) c->d e Western Blot (p-Trk, p-AKT, p-ERK) d->e f Cell Viability Assay (e.g., MTT, CellTiter-Glo) d->f g Pharmacokinetic Studies f->g h Xenograft Tumor Models g->h

Caption: Experimental workflow for validating a novel Trk inhibitor.

References

selectivity profiling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibition of various protein kinases, which are crucial regulators of cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] This guide provides a comparative analysis of the kinase selectivity profiles of substituted pyrazolo[1,5-a]pyrimidine compounds, offering insights into their potential as targeted inhibitors. While specific data for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is not extensively available in the public domain, this guide leverages published data from structurally related analogs to provide a representative understanding of the scaffold's kinase selectivity.

Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Analogs

The following tables summarize the kinase inhibition data for various pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potency and selectivity against a panel of kinases. These compounds demonstrate the versatility of the scaffold, with different substitutions leading to potent inhibition of distinct kinase targets.

Compound ReferenceTarget KinaseIC50 (µM)
Compound 6t [4]CDK20.09
TRKA0.45
Compound 6s [4]CDK20.23
TRKA0.45
Compound 6n [4]CDK20.78
TRKA0.98
Compound 6d [4]CDK20.55
TRKA0.57
Compound 4k (BS-194) [5]CDK20.003
CDK10.03
CDK50.03
CDK90.09
CDK70.25
Compound 32 [6]TrkA0.0019
TrkB0.0031
TrkC0.0023
Compound 36 [6]TrkA0.0014
TrkB0.0024
TrkC0.0019

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery, providing insights into on-target potency and potential off-target effects.[2] A common and robust method for generating these profiles is through in vitro kinase activity assays.

General Protocol for Kinase Selectivity Profiling

A widely used method for assessing kinase selectivity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[7] This luminescent assay provides a sensitive and high-throughput method for determining kinase activity and inhibition.[8]

Materials:

  • Kinase panel (e.g., Kinase Selectivity Profiling Systems from Promega)[9]

  • Test compound (e.g., this compound analog)

  • ADP-Glo™ Kinase Assay reagents

  • ATP

  • Kinase-specific substrates

  • Assay plates (e.g., 384-well plates)

  • Multichannel pipettes or automated liquid handlers

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add the kinase buffer to the wells of the assay plate.

    • Add the test compound at various concentrations.

    • Add the specific kinase to the designated wells.

    • Initiate the kinase reaction by adding a mixture of ATP and the corresponding substrate.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for a specified time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound Compound Dilution AssayPlate Dispense Reagents into Assay Plate Compound->AssayPlate Kinase Kinase Preparation Kinase->AssayPlate Substrate Substrate/ATP Mix Substrate->AssayPlate Incubation Incubate at Room Temperature AssayPlate->Incubation StopReaction Add ADP-Glo™ Reagent Incubation->StopReaction DevelopSignal Add Kinase Detection Reagent StopReaction->DevelopSignal Readout Measure Luminescence DevelopSignal->Readout Calculate Calculate % Inhibition Readout->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Relevant Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold has been shown to target kinases involved in critical cancer-related signaling pathways, such as the cell cycle and receptor tyrosine kinase (RTK) pathways.[1][10]

G cluster_pathway Simplified Cell Cycle Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 S_Phase S-Phase Entry CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1 G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition E2F E2F Rb->E2F inhibits E2F->S_Phase promotes PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors PyrazoloPyrimidine->CyclinE_CDK2 PyrazoloPyrimidine->CyclinA_CDK2 PyrazoloPyrimidine->CyclinB_CDK1

Caption: Inhibition of cell cycle progression by pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The presented data on various analogs demonstrates that targeted chemical modifications can direct the inhibitory activity towards specific kinases, including CDKs and TRKs, which are implicated in cancer.[4][5][10] The methodologies outlined provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity, a crucial aspect of modern drug discovery.[11] Further investigation into the structure-activity relationships of compounds like this compound will be instrumental in designing next-generation kinase inhibitors with improved therapeutic profiles.

References

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of pyrazolo[1,5-a]pyrimidine isomers and their derivatives, providing a comparative overview of their potential as therapeutic agents.

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide range of biological activities. These nitrogen-containing heterocyclic compounds have garnered significant attention from researchers in the field of drug discovery and development due to their efficacy as inhibitors of key cellular targets, particularly protein kinases. This guide provides a comparative analysis of the efficacy of different pyrazolo[1,5-a]pyrimidine isomers and their derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to aid in the design and development of novel therapeutics.

Isomeric Scaffolds and Therapeutic Potential

The constitutional isomers of pyrazolopyrimidine, including pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, exhibit distinct pharmacological profiles due to the differential arrangement of nitrogen atoms in their fused ring systems. This structural diversity allows for varied interactions with biological targets, leading to a broad spectrum of therapeutic applications.[1][2]

  • Pyrazolo[1,5-a]pyrimidines: This isomeric class has been extensively investigated, yielding potent inhibitors of various protein kinases, including Pim-1, cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (TRKs).[1] Their anticancer potential has been demonstrated in numerous studies.

  • Pyrazolo[3,4-d]pyrimidines: Derivatives of this isomer are known to act as potent inhibitors of c-Src phosphorylation and have shown significant antiproliferative and proapoptotic effects.[3] They have also been explored as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.

  • Pyrazolo[4,3-d]pyrimidines: This class of isomers has been developed as novel microtubule targeting agents and has shown promising antitumor activity.[4]

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the quantitative data on the biological activity of representative derivatives of different pyrazolo[1,5-a]pyrimidine isomers. This data is compiled from various studies to provide a comparative perspective on their efficacy against different cellular targets and cancer cell lines.

Table 1: Comparative Kinase Inhibitory Activity
Isomer ScaffoldCompoundTarget KinaseIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidineCompound 6s CDK20.45[5]
Pyrazolo[1,5-a]pyrimidineCompound 6t CDK20.09[5]
Pyrazolo[1,5-a]pyrimidineCompound 6s TRKA0.23[5]
Pyrazolo[1,5-a]pyrimidineRibociclib (Reference)CDK20.07[5]
Pyrazolo[1,5-a]pyrimidineLarotrectinib (Reference)TRKA0.07[5]
Pyrazolo[3,4-d]pyrimidineCompound 12b EGFRWT0.016
Pyrazolo[3,4-d]pyrimidineCompound 12b EGFRT790M0.236
Pyrazolo[4,3-d]pyrimidineCompound 7 CDK2Potent Inhibition[6]
Table 2: Comparative Anticancer Activity
Isomer ScaffoldCompoundCancer Cell LineActivityReference
Pyrazolo[1,5-a]pyrimidineCompound 6s RFX 393 (Renal Carcinoma)IC50 = 11.70 µM[5]
Pyrazolo[1,5-a]pyrimidineCompound 6t RFX 393 (Renal Carcinoma)IC50 = 19.92 µM[5]
Pyrazolo[3,4-d]pyrimidineCompound 4 Hep2 (Laryngeal Carcinoma)IC50 = 21.3 µM[7]
Pyrazolo[3,4-d]pyrimidine5-Fluorouracil (Reference)Hep2 (Laryngeal Carcinoma)IC50 = 41.5 µM[7]
Pyrazolo[4,3-d]pyrimidineCompound 5e Human Hepatoma Carcinoma 7402IC50 = 4.55 µM[8]
Pyrazolo[4,3-d]pyrimidineCompound 5e Human Hepatoma Carcinoma 7221IC50 = 6.28 µM[8]
Pyrazolo[4,3-d]pyrimidineCompound 9 NCI-60 PanelGI50 ≤ 10 nM (most cell lines)[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylation (Inhibition of Apoptosis) Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD Phospho-BAD pBAD->Bcl2 Bcl2->Apoptosis Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Nuclear Translocation Pim1_gene->Pim1 Translation

Caption: Pim-1 Signaling Pathway and Inhibition by Pyrazolopyrimidine Derivatives.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Pyrazolopyrimidine Isomer Derivatives Dispense_Compound Dispense Compounds (Serial Dilutions) Compound_Prep->Dispense_Compound Kinase_Prep Prepare Kinase (e.g., Pim-1, CDK2) Add_Kinase Add Kinase and ATP/Substrate Mix Kinase_Prep->Add_Kinase Assay_Plate Prepare Assay Plate (e.g., 384-well) Assay_Plate->Dispense_Compound Dispense_Compound->Add_Kinase Incubation Incubate at Room Temperature Add_Kinase->Incubation Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Add_Detection_Reagent Read_Signal Read Luminescence/ Fluorescence Signal Add_Detection_Reagent->Read_Signal Data_Analysis Calculate % Inhibition and IC50 Values Read_Signal->Data_Analysis

Caption: General Workflow for In Vitro Kinase Inhibitor Screening.

Detailed Experimental Protocols

For the accurate and reproducible evaluation of the comparative efficacy of pyrazolo[1,5-a]pyrimidine isomers, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

    • Dilute the kinase (e.g., PIM-1) to the desired concentration in Kinase Buffer.

    • Prepare a substrate/ATP mix in Kinase Buffer.

    • Prepare serial dilutions of the test compounds (pyrazolo[1,5-a]pyrimidine isomers) in Kinase Buffer containing a final concentration of 1% DMSO.

  • Assay Procedure:

    • Add 1 µl of the test compound or vehicle (1% DMSO) to the wells of a 384-well plate.

    • Add 2 µl of the diluted enzyme to each well.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Clonogenic Cell Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.[12][13]

  • Cell Seeding:

    • Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates or 100 mm dishes.[14]

  • Compound Treatment:

    • Allow the cells to attach for 24 hours, and then treat them with different concentrations of the test compounds for a specified duration.

  • Colony Formation:

    • After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[13][15]

  • Fixation and Staining:

    • Wash the colonies with PBS, fix them with a solution such as methanol:acetic acid (3:1), and stain them with a 0.5% crystal violet solution.[15]

  • Colony Counting:

    • Count the number of colonies in each well or dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction against the drug concentration to generate a cell survival curve.

BAD Phosphorylation Assay (Western Blot)

This assay is used to determine the phosphorylation status of the pro-apoptotic protein BAD, a downstream target of kinases like Pim-1.

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (e.g., anti-phospho-BAD Ser112 or Ser136).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for total BAD and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated BAD.

References

In Vitro vs. In Vivo Correlation for Pyrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2] A critical aspect of the preclinical development of these compounds is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms, or in vivo models. This guide provides a comparative analysis of in vitro and in vivo data for representative pyrazolo[1,5-a]pyrimidine compounds, supported by experimental details and visual workflows, to aid researchers in navigating the complexities of drug discovery.

Data Summary: Correlating In Vitro Activity with In Vivo Efficacy

The predictive power of in vitro assays is a cornerstone of efficient drug development. For pyrazolo[1,5-a]pyrimidine derivatives, a key question is whether potent in vitro inhibition of molecular targets, such as cyclin-dependent kinases (CDKs) or Src family kinases, translates into meaningful anti-tumor activity in vivo. The following tables summarize this relationship for select compounds from published studies.

Case Study 1: BS-194 (A Novel CDK Inhibitor)

BS-194 is a pyrazolo[1,5-a]pyrimidine derivative identified as a potent inhibitor of CDKs.[3] Its preclinical evaluation provides a clear example of correlating in vitro enzymatic and cellular inhibition with in vivo anti-tumor effects.

In Vitro ParameterAssay TypeResultIn Vivo ParameterAnimal ModelResult
Enzyme Inhibition Biochemical AssayCDK2 IC₅₀: 3 nMTumor Growth Inhibition Human Tumor XenograftsSignificant inhibition at 25 mg/kg (oral)
CDK1 IC₅₀: 30 nM
CDK9 IC₅₀: 90 nM
Cellular Activity Antiproliferation AssayMean GI₅₀: 280 nM (across 60 cancer cell lines)Pharmacokinetics MouseOrally bioavailable
Elimination half-life: 178 min

Table 1: In Vitro vs. In Vivo data for the pyrazolo[1,5-a]pyrimidine CDK inhibitor, BS-194. Data sourced from[3].

Case Study 2: eCF506 (A Highly Selective SRC Kinase Inhibitor)

The development of eCF506, a potent and selective Src kinase inhibitor, highlights the translation from in vitro potency and selectivity to in vivo target engagement.

In Vitro ParameterAssay TypeResultIn Vivo ParameterAnimal ModelResult
Enzyme Inhibition Biochemical AssaySRC IC₅₀: <1 nMTarget Engagement HCT116 Tumor Xenografts (Mouse)Inhibition of SRC phosphorylation at 50 mg/kg (oral)
ABL IC₅₀: >1000 nM
Cellular Activity Antiproliferation Assay (MDA-MB-231 cells)EC₅₀: data not specified, but potentPharmacokinetics MouseOrally bioavailable
Phenotypic Effect Zebrafish EmbryosHalts SRC-associated neuromast migration

Table 2: In Vitro vs. In Vivo data for the pyrazolo[1,5-a]pyrimidine Src inhibitor, eCF506. Data sourced from[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP is prepared.

  • Compound Incubation: The pyrazolo[1,5-a]pyrimidine compound, at various concentrations, is added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated, typically by the addition of ATP, and the mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Activity: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (without inhibitor). The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the pyrazolo[1,5-a]pyrimidine compound at a range of concentrations for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Dye Solubilization and Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a buffer (e.g., Tris base). The absorbance is then read on a plate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance is proportional to the number of cells. The GI₅₀ value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curve.

Human Tumor Xenograft Model in Mice

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The pyrazolo[1,5-a]pyrimidine compound is administered to the treatment group, typically orally or via intraperitoneal injection, at a specific dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. For target engagement studies, tumors may be excised after the final dose to analyze the phosphorylation status of the target protein via methods like Western blotting.[4]

Visualizing the Path from Lab to Life

Diagrams can effectively illustrate the complex processes involved in drug discovery and action. The following visualizations, created using the DOT language, depict a common signaling pathway targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors and a generalized workflow for their preclinical evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC Kinase RTK->SRC GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., eCF506) Inhibitor->SRC Inhibition

Caption: SRC Kinase Signaling Pathway and Point of Inhibition.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (e.g., Kinase Inhibition) IC₅₀ Determination CellAssay Cell-Based Assay (e.g., Antiproliferation) GI₅₀ Determination EnzymeAssay->CellAssay Promising Activity PK Pharmacokinetics (Oral Bioavailability, T½) CellAssay->PK Potent & Selective Leads Efficacy Efficacy Model (e.g., Xenograft) Tumor Growth Inhibition PK->Efficacy LeadCompound Pyrazolo[1,5-a]pyrimidine Lead Compound LeadCompound->EnzymeAssay

Caption: Preclinical Evaluation Workflow for Pyrazolo[1,5-a]pyrimidines.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While potent against their intended targets, understanding the off-target activity of these compounds is critical for developing safer and more effective therapeutics. This guide provides a comparative analysis of the off-target effects of a representative pyrazolo[1,5-a]pyrimidine compound, placing its performance in context with other established kinase inhibitors.

Due to the limited publicly available kinase profiling data for the specific compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, this guide will focus on a well-characterized derivative from the same structural class to illustrate the common off-target profiles and the methodologies used to assess them. We will examine a representative pyrazolo[1,5-a]pyrimidine-based inhibitor targeting Tropomyosin Receptor Kinase (Trk) and compare its selectivity against other known Trk inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine Trk inhibitor against its primary targets (TrkA, TrkB, TrkC) and a selection of common off-target kinases. For a comprehensive comparison, the profiles of two well-established Trk inhibitors, Larotrectinib and Entrectinib, are also presented. Lower IC50 values indicate higher potency.

Compound Primary Target(s) On-Target IC50 (nM) Key Off-Target Kinases Off-Target IC50 (nM) Reference
Pyrazolo[1,5-a]pyrimidine Derivative (Compound 37 - LPM4870108) TrkA, TrkCTrkA: 2.4, TrkC: 0.2ALK, Ros1ALK: 182.0, Ros1: 1.0[1]
Larotrectinib TrkA, TrkB, TrkCTrkA: 1.2, TrkB: 2.1, TrkC: 2.1--[1]
Entrectinib TrkA, TrkB, TrkC, ROS1, ALKTrkA: 1, TrkB: 3, TrkC: 5, ROS1: 7, ALK: 12--[1]

Note: The data for the pyrazolo[1,5-a]pyrimidine derivative is based on compound 37 (LPM4870108) from a 2021 study, which is a macrocyclic derivative.[1] The off-target profile for Larotrectinib and Entrectinib is generally considered to be highly selective for their primary targets at therapeutic concentrations.

Signaling Pathway Context

The primary therapeutic action of the compared inhibitors is the blockade of the Trk signaling pathway, which, when constitutively activated by gene fusions, drives the growth of various solid tumors. Off-target kinase inhibition can lead to both desired ancillary therapeutic effects and undesired toxicities.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->Trk Larotrectinib Larotrectinib Larotrectinib->Trk Entrectinib Entrectinib Entrectinib->Trk

Figure 1. Simplified Trk signaling pathway and points of inhibition.

Experimental Protocols

The determination of on-target and off-target kinase inhibition is crucial for the characterization of small molecule inhibitors. Below are outlines of common experimental methodologies.

In Vitro Kinase Inhibition Assay (Radiometric)

This method is considered the "gold standard" for quantifying protein kinase activity and inhibition.[2][3]

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a protein or peptide substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity. The presence of an inhibitor reduces this incorporation.

Workflow:

cluster_workflow Radiometric Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate C->D E Stop Reaction & Separate (e.g., SDS-PAGE, Filter Binding) D->E F Quantify Radioactivity (Autoradiography, Scintillation Counting) E->F G Data Analysis (IC50 Determination) F->G

Figure 2. Workflow for a radiometric in vitro kinase assay.

Detailed Steps:

  • Reaction Setup: In a microtiter plate, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the kinase reaction buffer.

  • Inhibitor Addition: Add the pyrazolo[1,5-a]pyrimidine compound or other test inhibitors at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation: Stop the reaction (e.g., by adding a denaturing solution). Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove free ATP.[4]

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Profiling

This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large panel of kinases.[5][6][7]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified.

Workflow:

cluster_workflow KINOMEscan™ Workflow A DNA-tagged Kinase D Competition Binding A->D B Immobilized Ligand B->D C Test Compound C->D E Quantification of Bound Kinase via qPCR D->E F Data Analysis (Kd Calculation) E->F

Figure 3. Conceptual workflow of the KINOMEscan™ assay.

Detailed Steps:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as with all kinase inhibitors, achieving high selectivity is a significant challenge. The off-target profile of a pyrazolo[1,5-a]pyrimidine derivative can be influenced by the specific substitutions on the core structure.[1] As demonstrated with the representative Trk inhibitor, while high potency against the primary targets can be achieved, interactions with other kinases, such as ALK and Ros1, can occur.

In comparison, established drugs like Larotrectinib exhibit a very clean off-target profile, which contributes to their favorable safety. Entrectinib, on the other hand, was intentionally designed as a multi-kinase inhibitor, targeting Trk, ROS1, and ALK, which are drivers of different cancers. The choice between a highly selective and a multi-targeted inhibitor depends on the therapeutic strategy.

Comprehensive off-target profiling using techniques such as radiometric assays and large-scale binding assays like KINOMEscan™ is indispensable in the drug discovery process. This data provides a more complete picture of a compound's biological activity, enabling researchers to anticipate potential side effects and to design next-generation inhibitors with improved selectivity and safety profiles.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of synthetic routes. This guide provides a comparative overview of three prominent methods for the synthesis of this important scaffold: conventional cyclocondensation with β-dicarbonyl compounds, multicomponent reactions, and microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear and data-driven comparison to aid in the selection of the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to the pyrazolo[1,5-a]pyrimidine scaffold is often a trade-off between reaction time, yield, substrate scope, and operational simplicity. The following table summarizes quantitative data for representative examples of the three major synthetic strategies, providing a clear comparison of their key performance indicators.

Synthetic Route Reactants Product Conditions Reaction Time Yield (%) Reference
A: Cyclocondensation 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles + Acetylacetone2-Arylamino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrileAcetic Acid, RefluxSeveral hours87-95[1]
A: Cyclocondensation 5-Amino-3-phenylpyrazole + Acetylacetone5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidineAcetic Acid, 80-100°CNot specifiedHigh[2]
B: Multicomponent Reaction Benzaldehydes + 1H-Tetrazole-5-amine + 3-Cyanoacetyl indole7-Aryl-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileHMTA-BAIL@MIL-101(Cr), 100°C, Solvent-free15 min88-98[3]
B: Multicomponent Reaction Aldehydes + 1H-Tetrazole-5-amine + 3-Cyanoacetyl indole7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileTriethylamine, DMF, 120°C~10 hoursHigh[4]
C: Microwave-Assisted β-Enaminones + NH-5-Aminopyrazoles2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines180°C, Microwave irradiation, Solvent-free2 min88-97[5]
C: Microwave-Assisted N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Benzylidene malononitrile7-Aminopyrazolo[1,5-a]pyrimidine derivative120°C, Microwave irradiation20 minHigh[1]
C: Microwave-Assisted 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles + 5-Amino-1H-pyrazoles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesMicrowave irradiation, Solvent-free4 minNear-quantitative[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 3-Aminopyrazole cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->cyclocondensation product Pyrazolo[1,5-a]pyrimidine cyclocondensation->product Dehydration

Route A: Cyclocondensation with β-dicarbonyls.

Route_B cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 3-Aminopyrazole mcr One-Pot Multicomponent Reaction aminopyrazole->mcr aldehyde Aldehyde aldehyde->mcr methylene Active Methylene Compound methylene->mcr product Pyrazolo[1,5-a]pyrimidine mcr->product

Route B: Multicomponent reaction.

Route_C cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 3-Aminopyrazole microwave Microwave-Assisted Cyclocondensation aminopyrazole->microwave electrophile 1,3-Bielectrophile electrophile->microwave product Pyrazolo[1,5-a]pyrimidine microwave->product

Route C: Microwave-assisted synthesis.

Detailed Experimental Protocols

To provide a practical guide for laboratory application, detailed experimental protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative via each of the three routes are provided below.

Route A: Conventional Cyclocondensation - Synthesis of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Reactants:

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • A mixture of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (1 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.[1]

Route B: Multicomponent Reaction - Synthesis of 7-(4-Bromophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile

Reactants:

  • 4-Bromobenzaldehyde

  • 1H-Tetrazole-5-amine

  • 3-Cyanoacetyl indole

  • Hexamethylenetetramine-based ionic liquid/MIL-101(Cr) catalyst (HMTA-BAIL@MIL-101(Cr))

Procedure:

  • A mixture of 4-bromobenzaldehyde (1 mmol), 1H-tetrazole-5-amine (1 mmol), 3-cyanoacetyl indole (1 mmol), and HMTA-BAIL@MIL-101(Cr) (0.01 g) is heated at 100°C under solvent-free conditions for 15 minutes.

  • The reaction progress is monitored by TLC (n-hexane:ethyl acetate 3:1).

  • After completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (20 mL). The mixture is stirred for an additional 15 minutes.

  • The catalyst, being insoluble in dichloromethane, is separated by simple filtration.[3]

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.[3]

Route C: Microwave-Assisted Synthesis - Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines

Reactants:

  • β-Enaminone

  • NH-5-Aminopyrazole

Procedure:

  • A mixture of the appropriate β-enaminone (1 mmol) and NH-5-aminopyrazole (1 mmol) is placed in a microwave-safe vial.

  • The vial is sealed and subjected to microwave irradiation at 180°C for 2 minutes.[5]

  • After the reaction is complete, the vial is cooled to room temperature.

  • The resulting solid is collected and washed with a mixture of ethanol and water to afford the 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine in high yield and purity, often without the need for further chromatographic purification.[5]

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic compounds, pyrazolo[1,5-a]pyrimidines have emerged as a privileged scaffold, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed protocols to aid in the rational design of new therapeutic agents.

The pyrazolo[1,5-a]pyrimidine core is a versatile framework, allowing for structural modifications that can fine-tune its biological activity.[1] Researchers have extensively explored the synthesis of novel derivatives and evaluated their potential as anticancer drugs.[1][2] These compounds often exert their cytotoxic effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4]

Comparative Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Reference
6s Renal Carcinoma (RFX 393)11.70 ± 0.4[5]
6t Renal Carcinoma (RFX 393)19.92 ± 0.67[5]
14a Colon Tumor (HCT116)0.0020[2]
13b Lung Cancer (A549)Data not specified[6]
Neuroblastoma (SH-SY5Y)Data not specified[6]
Hepatocellular Carcinoma (HepG2)Data not specified[6]
Breast Cancer (MCF-7)Data not specified[6]
Prostate Cancer (DU145)Data not specified[6]
RD-I-53 Ovarian Cancer (A2780)0.9[7]
Compound 12b Lung Cancer (A549)40.54 (mg/mL)[8]
Colon Cancer (Caco-2)Data not specified[8]
Compound 14 Breast Cancer (MCF-7)0.045[9]
Colon Cancer (HCT-116)0.006[9]
Hepatocellular Carcinoma (HepG2)0.048[9]
Compound 15 Breast Cancer (MCF-7)0.046[9]
Colon Cancer (HCT-116)0.007[9]
Hepatocellular Carcinoma (HepG2)0.048[9]

Note: The activity of compound 13b was described as "potent" across the listed cell lines, but specific IC50 values were not provided in the abstract.[6] For compound 12b, the IC50 is provided in mg/mL.

Mechanism of Action: Targeting Key Signaling Pathways

Many pyrazolo[1,5-a]pyrimidine derivatives exhibit their anticancer effects by targeting critical cellular signaling pathways. A significant number of these compounds function as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[3][4][5] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Induction G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase CDK2/Cyclin E, A Apoptosis Apoptosis G1_Phase->Apoptosis Cell Cycle Arrest G2_Phase G2_Phase S_Phase->G2_Phase CDK2/Cyclin E, A M_Phase M_Phase G2_Phase->M_Phase CDK2/Cyclin E, A M_Phase->G1_Phase CDK2/Cyclin E, A Pyrazolo_Derivatives Pyrazolo[1,5-a]pyrimidine Derivatives CDK2 CDK2 Pyrazolo_Derivatives->CDK2 Inhibition CDK2->S_Phase

Caption: Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives leads to cell cycle arrest and apoptosis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, a detailed understanding of the experimental methodology is crucial. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This guide highlights the significant potential of pyrazolo[1,5-a]pyrimidine derivatives as a source of novel anticancer agents. The provided data and protocols offer a valuable resource for researchers in the field, facilitating the comparison of existing compounds and guiding the design of future drug candidates with enhanced cytotoxic profiles.

References

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: Benchmarking Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] These compounds are recognized for their ability to mimic the adenine base of ATP, enabling them to form crucial hydrogen bonds within the kinase hinge region.[2][3] This guide provides a comparative analysis of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, with a focus on contextualizing the potential of derivatives like 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. We present a review of their performance against other established kinase inhibitors, supported by detailed experimental methodologies for robust evaluation.

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity of kinase inhibitors is a critical benchmark for their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The following tables summarize the biochemical and cellular potencies of selected pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against various kinases and in comparison to other inhibitor classes.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular Activity/AssayReference
Compound 6t CDK290Antiproliferative Activity[4]
TRKA450Antiproliferative Activity[4]
Compound 11b Pim-1-Selective Inhibition (>50% at 1 µM)[5]
Compound 26 JAK2-High Kinase Selectivity, p-STAT1 Potency[6]
BS-194 CDK23Antiproliferative (Mean GI₅₀= 280 nM)[7]
CDK130Antiproliferative (Mean GI₅₀= 280 nM)[7]
CDK990Antiproliferative (Mean GI₅₀= 280 nM)[7]
CPL302415 (6) PI3Kδ18Good Selectivity vs. other PI3K isoforms[8]

Note: Specific inhibitory data for this compound is not yet publicly available. The data presented showcases the therapeutic potential of the core scaffold.

Table 2: Comparative Efficacy of Pyrimidine-Based vs. Other Kinase Inhibitor Scaffolds

Target KinasePyrimidine-Based InhibitorIC50 (nM)Alternative Scaffold InhibitorScaffold TypeIC50 (nM)
EGFR Osimertinib1-15 (mutant)ErlotinibQuinazoline2-100
Bcr-Abl Dasatinib<1Imatinib2-Phenylaminopyrimidine25-100
VEGFR2 Sunitinib9SorafenibBi-aryl urea90
ErbB-2/EGFR Lapatinib13 / 346-Quinazoline-

Data compiled from publicly available resources and comparative oncology studies.[9][10]

Signaling Pathway Modulation

Kinase inhibitors act by blocking the ATP binding site of a target kinase, thereby preventing the phosphorylation of its downstream substrates. This action inhibits the signaling pathway that leads to cellular outcomes like proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling cascade commonly targeted in cancer therapy.

G Simplified Kinase Signaling Pathway cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, TrkA) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase_Inhibitor->RAF Inhibition

Caption: A generic receptor tyrosine kinase signaling cascade.

Experimental Protocols

Objective benchmarking requires standardized and reproducible experimental protocols. The following sections detail methodologies for key assays in kinase inhibitor evaluation.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP (at physiological or Km concentration)

  • Test Inhibitor (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[11]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

G Workflow: In Vitro Kinase Assay prep 1. Prepare serial dilutions of Test Inhibitor in DMSO plate 2. Add Inhibitor dilutions and Kinase to 96-well plate prep->plate preincubate 3. Pre-incubate for 10 min (Inhibitor-Kinase Binding) plate->preincubate start_rxn 4. Initiate reaction with Substrate/ATP mixture preincubate->start_rxn incubate_rxn 5. Incubate at 30°C for 60 min start_rxn->incubate_rxn stop_rxn 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_rxn->stop_rxn detect 7. Add Kinase Detection Reagent (Generates Luminescence) stop_rxn->detect read 8. Measure Luminescence with a plate reader detect->read analyze 9. Plot data and calculate IC50 read->analyze

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Kinase Target Engagement (Western Blot)

Cell-based assays are crucial for confirming that an inhibitor interacts with its intended target in a biologically relevant system.[12][13] This protocol uses Western blotting to measure changes in the phosphorylation of a kinase's downstream substrate, which serves as a direct biomarker for target engagement.[14]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test Inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total target protein, phospho-specific substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold lysis buffer.

    • Collect lysates and clarify by centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the membrane thoroughly.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities. A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement by the inhibitor.[14]

G Workflow: Cell-Based Target Engagement seed 1. Seed and culture cells in 6-well plates treat 2. Treat cells with serial dilutions of Test Inhibitor seed->treat lyse 3. Lyse cells and extract total protein treat->lyse quantify 4. Quantify protein concentration lyse->quantify sds_page 5. Separate proteins via SDS-PAGE quantify->sds_page transfer 6. Transfer proteins to a membrane sds_page->transfer immunoblot 7. Immunoblot with phospho-specific and total protein antibodies transfer->immunoblot detect 8. Detect signal using chemiluminescence immunoblot->detect analyze 9. Quantify band intensity to assess phosphorylation detect->analyze

Caption: Workflow for Western blot analysis of target engagement.

Kinase Selectivity Profiling (Kinome Profiling)

Determining the selectivity of a compound is critical to minimize off-target effects.[15] Kinome profiling screens an inhibitor against a large panel of kinases to identify its selectivity profile.[16][17]

Methodology Overview: Kinase selectivity is often assessed by specialized service providers using high-throughput screening platforms. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate.

General Protocol Steps:

  • Compound Submission: The test inhibitor is typically provided at a stock concentration (e.g., 10 mM in DMSO).

  • Assay Execution:

    • The inhibitor is tested at one or more concentrations (e.g., 1 µM) against a large panel of purified kinases (e.g., >300 kinases).

    • Each kinase reaction is performed with a specific substrate and [γ-³³P]-ATP.

    • The reactions are stopped, and the phosphorylated substrate is captured on a filter membrane.[15]

  • Data Analysis:

    • The amount of incorporated radioactivity is measured.

    • The percent inhibition for each kinase is calculated relative to a DMSO control.

    • Results are often visualized on a kinome dendrogram to graphically represent the selectivity profile. Selectivity scores (e.g., S-scores) can be calculated to quantify selectivity.[5]

G Logic: Kinase Selectivity Profiling inhibitor Test Inhibitor (e.g., 1 µM concentration) assay High-Throughput Screening (e.g., Radiometric Assay with [γ-³³P]-ATP) inhibitor->assay kinase_panel Large Panel of Purified Kinases (e.g., >300 kinases) kinase_panel->assay data Measure % Inhibition for each kinase relative to DMSO control assay->data analysis Calculate Selectivity Score & Visualize on Kinome Map data->analysis

Caption: Logic diagram for kinome selectivity profiling.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and potent core for the development of targeted kinase inhibitors.[1][18] As demonstrated by compounds like BS-194 and CPL302415, this chemical class can be modified to achieve high potency and selectivity against a range of important oncogenic kinases, including CDKs and PI3Ks.[7][8] While specific benchmarking data for this compound is still emerging, the strong performance of its structural analogs provides a solid foundation for its investigation.

Future research should focus on comprehensive profiling of this compound using the methodologies outlined in this guide. Determining its IC50 values against a panel of relevant kinases, confirming its on-target activity in cellular models, and establishing its kinome-wide selectivity will be crucial steps in evaluating its potential as a novel therapeutic agent. The detailed protocols and comparative data presented here offer a robust framework for these essential next steps in the drug development process.

References

Safety Operating Guide

Navigating the Disposal of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound. While the specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, the following procedures are based on established best practices for the disposal of brominated organic compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. The immediate handling of this compound waste requires careful adherence to safety protocols to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in transfer to a certified waste management facility.

  • Segregation:

    • Crucially, halogenated organic waste such as this compound must be segregated from non-halogenated waste streams.[1][2][3][4] Mixing these waste types can lead to dangerous reactions and significantly increase disposal costs.[5]

    • Do not mix this waste with other categories of chemical waste, including acids, bases, oxidizers, or heavy metal waste.[1][2]

  • Waste Container Selection:

    • Use a designated, compatible waste container for halogenated organic compounds. These are typically made of polyethylene and are often supplied by your institution's Environmental Health and Safety (EHS) department.[2][3]

    • Ensure the container is in good condition, with a secure, tightly-fitting lid.[1][2]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container. If it is a solid, avoid generating dust. If it is in solution, pour carefully to avoid splashing.

    • All operations involving the transfer of this waste should be conducted in a chemical fume hood to ensure adequate ventilation.[2]

    • Keep the waste container closed at all times, except when actively adding waste.[1][2][5]

  • Labeling:

    • As soon as the first quantity of waste is added to the container, it must be labeled with a hazardous waste tag.[2][3]

    • The label must clearly identify the contents, including the full chemical name: "this compound". If it is part of a mixture, all components and their approximate percentages must be listed.[2][4]

    • Indicate the relevant hazards on the label (e.g., Toxic, Irritant).[2]

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[2]

  • Disposal:

    • Once the container is full (typically around 75-80% capacity to allow for expansion), arrange for its collection by your institution's EHS or a certified hazardous waste disposal company.

    • The standard and required method for the ultimate disposal of halogenated organic compounds is incineration at a regulated hazardous waste facility.[4]

    • Never dispose of this compound down the drain or in regular trash.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE A->B C Is Waste Halogenated? B->C D Segregate into Halogenated Waste Container C->D Yes E Segregate into Non-Halogenated Waste Container C->E No F Label Container with Contents and Hazards D->F G Store in Designated Satellite Accumulation Area F->G H Is Container Full? G->H I Continue Collection H->I No J Arrange for EHS/Certified Waste Pickup H->J Yes I->G K End: Proper Disposal via Incineration J->K

Caption: Disposal decision workflow for laboratory chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when working with this compound. Based on the hazard profile of similar brominated pyrimidine compounds, which are known to be irritants and potentially harmful, the following PPE is recommended.[1][2][3][4]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[5]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a range of chemicals.[5][6] For extended contact or handling of larger quantities, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[7]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[5][8] Long pants and fully enclosed shoes are also required.[5]
Respiratory RespiratorAll handling of powdered this compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[5][6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]

Operational and Disposal Plans

Experimental Protocol: Handling this compound

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is in operation before beginning any work.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer of the solid compound within the chemical fume hood to prevent inhalation of dust particles.[1]

  • Use anti-static weighing paper or a container to minimize the dispersal of the powder.

  • Close the primary container tightly after dispensing the required amount.

3. Dissolving and Reaction Setup:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure all manipulations are performed within the fume hood.

  • Keep all containers with the chemical clearly labeled.

4. Personal Hygiene:

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Unused or excess solid compound should also be disposed of as hazardous chemical waste.

  • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container for halogenated organic compounds.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area away from incompatible materials.[1]

3. Final Disposal:

  • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal.[1][3][4] Do not pour any waste down the drain.[1]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ensure Access to Safety Shower & Eyewash prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Perform Experimental Procedure handling2->handling3 disposal1 Segregate Solid & Liquid Waste handling3->disposal1 Proceed to Disposal disposal2 Label Hazardous Waste Containers disposal1->disposal2 disposal3 Store in Secondary Containment disposal2->disposal3 disposal4 Arrange for EHS Pickup disposal3->disposal4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.